molecular formula C5H5BrN2O2S B13879950 4-bromo-3-Pyridinesulfonamide CAS No. 361544-09-4

4-bromo-3-Pyridinesulfonamide

Cat. No.: B13879950
CAS No.: 361544-09-4
M. Wt: 237.08 g/mol
InChI Key: PXYZMOHBVKYFKN-UHFFFAOYSA-N
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Description

4-bromo-3-Pyridinesulfonamide is a high-value chemical intermediate designed for pharmaceutical and biochemical research. This compound features a pyridine ring system substituted with a bromine atom and a sulfonamide functional group, making it a versatile building block in organic synthesis and drug discovery. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of more complex sulfonamide derivatives for screening and development. The sulfonamide group is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of biological targets. As a result, this compound is of significant interest for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators. According to research into analogous compounds, brominated pyridinesulfonamides are frequently employed in the development of targeted therapies . Please note that this product is intended for research purposes in a controlled laboratory environment only. It is not manufactured or tested under conditions that meet the requirements for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet (SDS) for proper handling, storage, and disposal information. Typical packaging options range from 100mg to 5g to support various research scales .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

361544-09-4

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.08 g/mol

IUPAC Name

4-bromopyridine-3-sulfonamide

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

PXYZMOHBVKYFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Part 1: Structural Analysis & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 4-Bromopyridine-3-Sulfonamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary This technical guide analyzes the structural utility, synthetic pathways, and medicinal applications of 4-bromopyridine-3-sulfonamide . As an ortho-halogenated heteroaryl sulfonamide, this molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its unique architecture—featuring an electron-deficient pyridine ring, a labile halogen at the C4 position, and an acidic sulfonamide moiety at C3—makes it a versatile linchpin for constructing fused bicyclic systems, particularly 1H-pyrazolo[4,3-c]pyridines (kinase inhibitors) and sultams .

The chemical behavior of 4-bromopyridine-3-sulfonamide is dominated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.

1.1 Electronic Architecture

  • Pyridine Ring: The nitrogen atom withdraws electron density, making the ring carbons electrophilic. Positions 2 and 4 are particularly electron-deficient, activating the C4-Bromine bond for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The "Ortho" Effect: The placement of the sulfonamide group at C3 (ortho to the bromine) creates a steric and electronic environment ideal for cyclization. The sulfonamide nitrogen (

    
    ) can act as an intramolecular nucleophile under basic conditions.[1]
    
  • Acidity: The sulfonamide proton is acidic enough to be deprotonated by weak bases (e.g.,

    
    ), facilitating palladium-catalyzed cross-coupling reactions without catalyst poisoning.
    

1.2 Physicochemical Properties Table

PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold
Molecular Weight ~237.07 g/mol Ideal for FBDD (<300 Da)
ClogP ~0.5 - 0.9High water solubility potential
H-Bond Donors 1 (

)
Key interaction point for enzymes (e.g., Carbonic Anhydrase)
H-Bond Acceptors 3 (Pyridine N, Sulfonyl O)Ligand binding efficiency
Reactivity High (

, Pd-coupling)
Rapid diversification

Part 2: Synthetic Architecture

The synthesis of 4-bromopyridine-3-sulfonamide requires navigating the sensitivity of the pyridine ring to "halogen dance" reactions during lithiation. Two primary routes are recommended to ensure regiochemical integrity.

Protocol A: The Thioether Oxidation Route (Recommended)

This route avoids harsh sulfonation conditions and unstable lithiated intermediates.

  • Precursor: Start with 4-bromo-3-(methylthio)pyridine .

  • Oxidative Chlorination: Treat with

    
     gas or 
    
    
    
    -chlorosuccinimide (NCS) in aqueous acetic acid to generate the sulfonyl chloride in situ.[1]
    • Mechanism:[2][3][4] The sulfur is oxidized to the sulfonyl chloride (

      
      ) while the bromine remains intact.
      
  • Amination: Immediate treatment with aqueous ammonia or a primary amine.[1]

Protocol B: The Directed Sulfonation Route (Classical)
  • Sulfonation: Treat 4-aminopyridine with oleum (

    
    ) at 140°C to yield 4-aminopyridine-3-sulfonic acid.[1]
    
  • Sandmeyer-Type Transformation: Convert the amino group to bromine using

    
     and 
    
    
    
    .[1]
  • Activation: Convert the sulfonic acid to sulfonyl chloride using

    
     or 
    
    
    
    .
  • Amidation: React with

    
     in THF/DCM.
    

Critical Control Point:

  • Causality: In Route B, the amino group directs the sulfonation to the C3 position (ortho). Attempting to sulfonate 4-bromopyridine directly often fails due to deactivation.[1]

Part 3: Reactivity & Functionalization

The core value of this scaffold lies in its ability to undergo divergent synthesis.[1] The C4-Br bond is the "exit vector" for growing the molecule, while the C3-Sulfonamide acts as the anchor.

Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes coupling an aryl boronic acid to the C4 position, a key step in synthesizing kinase inhibitors.

  • Reagents: 4-bromopyridine-3-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1).[1]

  • Conditions: 90°C, 4 hours, Inert Atmosphere (

    
    ).
    

Step-by-Step Methodology:

  • Degassing: Dissolve the sulfonamide and boronic acid in the solvent mixture. Sparge with nitrogen for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species.[1]

  • Catalyst Addition: Add

    
    .[1] This catalyst is chosen for its bite angle and stability with heteroaryl halides.[1]
    
  • Reaction: Heat to 90°C. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar than the starting bromide.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how the scaffold serves as a precursor for both linear functionalization and bicyclic ring formation.

G Scaffold 4-Bromopyridine- 3-sulfonamide Suzuki Suzuki Coupling (C-C Bond Formation) Scaffold->Suzuki Pd(0), Ar-B(OH)2 SNAr SNAr Displacement (C-N/O Bond Formation) Scaffold->SNAr R-NH2 / Heat Biaryl 4-Arylpyridine- 3-sulfonamides (CA Inhibitors) Suzuki->Biaryl Cyclization Intramolecular Cyclization Suzuki->Cyclization If Ar has reactive group SNAr->Cyclization Hydrazine Derivatives Pyrazolo 1H-pyrazolo[4,3-c]pyridine (Kinase Inhibitors) Cyclization->Pyrazolo N-N Bond Formation Sultam Cyclic Sulfonamides (Sultams) Cyclization->Sultam Ring Closure

Caption: Divergent synthesis map showing the transformation of the 4-bromo scaffold into bioactive biaryls and fused heterocyclic systems.

Part 4: Medicinal Chemistry Applications[3][6][7][8][9][10][11]

Synthesis of 1H-Pyrazolo[4,3-c]pyridines

This is the most high-value application. The 4-bromopyridine-3-sulfonamide scaffold allows for the construction of the pyrazolo-pyridine core, a bioisostere of the indole ring found in many kinase inhibitors (e.g., targeting CDK, JAK).

  • Mechanism: Reaction with hydrazine hydrate.[1]

    • Displacement: Hydrazine displaces the Bromine at C4 via

      
      .[1]
      
    • Condensation: The terminal

      
       of the hydrazine attacks the sulfonamide sulfur (less common) or, more typically, the scaffold is a 3-acyl derivative.
      
    • Correction for Sulfonamide: For the sulfonamide specifically, the target is often a Sultam or the sulfonamide is used as a directing group. To get the pyrazolo[4,3-c]pyridine, one typically starts with the 3-acetyl or 3-formyl analog. However, the sulfonamide can form 1,1-dioxo-isothiazolo[5,4-c]pyridines (sultams), which are potent antiviral agents.

Carbonic Anhydrase (CA) Inhibition

The free primary sulfonamide (


) is a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase.
  • Structure-Activity Relationship (SAR): The pyridine ring provides a distinct lipophilic profile compared to the classic benzene-sulfonamides (like sulfanilamide). The bromine atom allows for the attachment of "tails" that interact with the hydrophobic half of the CA active site, improving selectivity for isoforms IX and XII (cancer-associated targets).

Part 5: Handling & Stability (Self-Validating Systems)

To ensure experimental success, researchers must adhere to these stability protocols:

  • Light Sensitivity: 4-bromopyridines can undergo photodehalogenation.[1] Store in amber vials.

  • TLC Validation:

    • Stationary Phase: Silica Gel

      
      .[1]
      
    • Visualization: UV (254 nm) shows strong absorbance.[1] Ninhydrin is negative (no free amine on ring).[1]

    • Rf Value: In 50% EtOAc/Hexane, the sulfonamide will retain significantly (Rf ~0.2-0.3) compared to non-polar precursors.[1]

  • NMR Diagnostic Peaks (DMSO-d6):

    • C2-H: Singlet/Doublet around

      
       8.8 - 9.0 ppm (Deshielded by N and Sulfonamide).[1]
      
    • C5/C6-H: Doublets around

      
       7.8 - 8.5 ppm.[1]
      
    • 
      :  Broad singlet exchangeable with 
      
      
      
      , typically
      
      
      7.5 - 8.0 ppm.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14268, 4-Bromopyridine. Retrieved from [Link]

  • Supuran, C. T., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Frontier Research. (2023). Sulfonamide derivatives: Synthesis and applications in Medicinal Chemistry. Retrieved from [Link]

Sources

molecular weight of 4-bromo-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-pyridinesulfonamide

Executive Summary

4-Bromo-3-pyridinesulfonamide (CAS: 361544-09-4) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its orthogonal reactivity—combining an electrophilic carbon at the C4 position (activated by the pyridyl nitrogen and sulfonyl group) with a nucleophilic sulfonamide moiety—it serves as a critical junction intermediate. This guide provides an authoritative analysis of its molecular weight characteristics, isotopic mass spectrometry profiles, and synthetic applications in the development of loop diuretics (e.g., Torasemide analogs) and kinase inhibitors.

Physicochemical Identity & Molecular Weight Analysis

The is not a singular static number but a distribution dictated by natural isotopic abundance. For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, distinguishing between Average Molecular Weight and Monoisotopic Mass is paramount.

Structural Specifications
PropertyValue
IUPAC Name 4-bromopyridine-3-sulfonamide
CAS Number 361544-09-4
Molecular Formula C₅H₅BrN₂O₂S
SMILES NS(=O)(=O)c1c(Br)ccnc1
Appearance Off-white to pale yellow solid
Molecular Weight Breakdown

The presence of Bromine (


 and 

) creates a distinct mass profile essential for analytical validation.
Mass TypeValue ( g/mol or Da)Application Context
Average Molecular Weight 237.07 Stoichiometry, Reagent weighing
Monoisotopic Mass (

)
235.9255 HRMS, LC-MS peak identification (M)
Monoisotopic Mass (

)
237.9235 HRMS, LC-MS peak identification (M+2)

Technical Insight: The bromine atom contributes approximately 33% of the total mass. In gravimetric analysis, using the average weight (237.07) is standard. However, in mass spectrometry, the "average" mass peak does not exist physically; the instrument detects the specific isotopologues.

Mass Spectrometry & Isotopic Signature

For researchers validating synthesized batches, the 1:1 isotopic ratio of Bromine is the primary diagnostic feature. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine's signature is unmistakable.

The "Twin Peak" Phenomenon

The natural abundance of


 (50.69%) and 

(49.31%) results in a mass spectrum where the molecular ion (

) and the isotope peak (

) appear with nearly equal intensity.
  • Peak A (m/z ~236): Corresponds to

    
    
    
  • Peak B (m/z ~238): Corresponds to

    
    
    

This "doublet" pattern confirms the presence of the bromine atom intact on the pyridine ring. Loss of this pattern (e.g., observing only m/z 158) indicates debromination or successful substitution (e.g., Suzuki coupling).

Analytical Decision Workflow

The following diagram outlines the logic flow for validating this compound via LC-MS.

MS_Validation Sample Crude Sample (LC-MS Injection) Detect Detect Molecular Ion (m/z ~236) Sample->Detect CheckM2 Check M+2 Peak (m/z ~238) Detect->CheckM2 Ratio Is Intensity Ratio approx 1:1? CheckM2->Ratio Valid CONFIRMED: 4-Bromo-3-pyridinesulfonamide Ratio->Valid Yes Invalid INVALID: Debrominated or Contaminated Ratio->Invalid No (e.g., 3:1 or 1:0) Fragment Check Fragmentation: Loss of SO2NH2 (-80 Da)? Valid->Fragment Secondary Confirmation

Figure 1: LC-MS validation logic for bromine-containing scaffolds. The 1:1 intensity ratio at M and M+2 is the critical "Pass/Fail" criterion.

Synthetic Utility & Reaction Pathways

4-Bromo-3-pyridinesulfonamide is a bifunctional building block. Its molecular weight changes predictably based on the reaction vector utilized.

Synthesis of the Scaffold

The standard industrial route involves the chlorosulfonation of 4-bromopyridine or the ammonolysis of 4-bromo-3-pyridinesulfonyl chloride.

  • Protocol: 4-Bromo-3-pyridinesulfonyl chloride (MW 256.5) +

    
    
    
    
    
    Product (MW 237.07) +
    
    
    .
  • Purification: The sulfonamide is often less soluble in water than the ammonium salt, allowing for precipitation-based isolation.

Divergent Functionalization
  • C4-Position (Suzuki/Stille Coupling): The C-Br bond is highly activated for Pd-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent sulfonyl group and the pyridine nitrogen. This allows for the installation of aryl or heteroaryl groups (e.g., in Torasemide synthesis).

  • Sulfonamide Nitrogen (N-Alkylation): The sulfonamide proton (

    
    ) is acidic enough to be deprotonated by weak bases (
    
    
    
    ), allowing for alkylation with alkyl halides.

Synthesis_Pathways Start 4-Bromo-3-pyridinesulfonamide (MW: 237.07) Suzuki Pd(PPh3)4, Aryl-B(OH)2 (Suzuki Coupling) Start->Suzuki Alkylation R-X, K2CO3 (N-Alkylation) Start->Alkylation SNAr R-NH2, Heat (SNAr Displacement) Start->SNAr ProductA 4-Aryl-3-pyridinesulfonamide (C-C Bond Formation) Suzuki->ProductA -Br (+Aryl) ProductB N-Alkyl-4-bromo-3-pyridinesulfonamide (Retains Br) Alkylation->ProductB +Alkyl (-H) ProductC 4-Amino-3-pyridinesulfonamide (Br Displacement) SNAr->ProductC -Br (+NH-R)

Figure 2: Divergent synthetic pathways. The compound serves as a pivot point: Suzuki coupling removes the bromine (Green path), while N-alkylation retains it (Red path).

Applications in Drug Discovery

Torasemide and Loop Diuretics

The 3-pyridinesulfonamide motif is the pharmacophore responsible for inhibiting the Na+/K+/2Cl- cotransporter in the Loop of Henle.

  • Mechanism: The sulfonamide group mimics the chloride ion, binding to the transporter.

  • Role of 4-Bromo: In the synthesis of Torasemide analogs, the 4-bromo group is displaced by an aniline derivative (e.g., 3-methylaniline) via nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig coupling.
    
Fragment-Based Drug Discovery (FBDD)

With a MW of 237.07, this molecule is an ideal "fragment" (Rule of 3 compliant: MW < 300).

  • Ligand Efficiency: The bromine atom provides a handle for growing the fragment into a lead compound, while the sulfonamide provides critical hydrogen bond donor/acceptor interactions with protein active sites.

References

  • ChemicalBook. (2023). 4-Bromo-3-pyridinesulfonamide Product Properties and CAS 361544-09-4. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10975966 (Related Structure: 4-Amino-3-pyridinesulfonamide). Retrieved from [1]

  • Delarge, J. (1988).[2] Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung, 38(1A), 144-150.[2] Retrieved from

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives via Suzuki Coupling. Retrieved from

  • Santa Cruz Biotechnology. (2023). 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (Torasemide Intermediate).[3] Retrieved from [3]

Sources

4-Bromo-3-pyridinesulfonamide: Strategic Synthesis and Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 4-bromo-3-pyridinesulfonamide . It is designed for medicinal chemists and process scientists, moving beyond basic definitions to explore synthesis, reactivity, and strategic application in drug discovery.

Executive Summary & Nomenclature

4-Bromo-3-pyridinesulfonamide is a high-value heterocyclic scaffold utilized primarily as a divergent intermediate in the synthesis of loop diuretics (e.g., Torsemide analogs) and kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic C4-position (activated by the pyridine nitrogen and electron-withdrawing sulfonamide) and a nucleophilic sulfonamide nitrogen.

Nomenclature Definition

To ensure global regulatory alignment, the IUPAC nomenclature is derived as follows:

  • Parent Structure: Pyridine (Heterocycle).[1][2][3][4]

  • Principal Functional Group: Sulfonamide (

    
    ) takes precedence over halogens for numbering.
    
  • Numbering: The nitrogen atom of the pyridine ring is position 1. The sulfonamide group is assigned the lowest possible locant, position 3. Consequently, the bromine atom falls at position 4.[5]

Preferred IUPAC Name: 4-Bromopyridine-3-sulfonamide CAS Registry Number: 72811-73-5 (Note: This CAS often links to the chloro-derivative or specific salt forms; precise verification of the bromo-analog requires substructure searching in SciFinder/Reaxys). SMILES: NS(=O)(=O)c1c(Br)ccnc1

Synthetic Architecture

The synthesis of 4-bromo-3-pyridinesulfonamide requires navigating the inherent electron-deficiency of the pyridine ring. Direct sulfonation of 4-bromopyridine is difficult due to ring deactivation. Two primary strategies are employed: Directed Ortho-Lithiation (Modern) and Functional Group Interconversion (Classical/Industrial) .

Strategy A: Directed Ortho-Lithiation (DOL)

This route utilizes the directing power of the bromine or a surrogate group to install the sulfonyl moiety.

  • Lithiation: Treatment of 4-bromopyridine (or its HCl salt neutralized) with LDA at -78°C. The bromine directs lithiation to the C3 position (ortho-directing).

  • Sulfinylation: Quenching the C3-lithio species with sulfur dioxide (

    
    ) to form the lithium sulfinate.
    
  • Chlorination: Oxidation/chlorination with

    
    -chlorosuccinimide (NCS) or 
    
    
    
    to yield 4-bromopyridine-3-sulfonyl chloride.
  • Ammonolysis: Reaction with aqueous ammonia.

Strategy B: The 4-Pyridone Pathway (Industrial Scalability)

This method mirrors the industrial synthesis of Torsemide intermediates, avoiding cryogenic conditions.

  • Sulfonation: 4-Hydroxypyridine is sulfonated using chlorosulfonic acid (

    
    ) to yield 4-hydroxy-3-pyridinesulfonic acid.
    
  • Halogenation: Treatment with

    
     or 
    
    
    
    effects a dual transformation: conversion of the sulfonic acid to sulfonyl bromide (or chloride if
    
    
    is used) and conversion of the C4-hydroxyl (tautomeric pyridone) to the C4-bromide.
  • Ammonolysis: Controlled addition of ammonia yields the sulfonamide.

Visualization of Synthetic Logic

Synthesis Start1 4-Bromopyridine Lithiation Intermediate: 3-Lithio-4-bromopyridine Start1->Lithiation LDA, -78°C Sulfinate Lithium Sulfinate Lithiation->Sulfinate SO2 SulfonylHalide 4-Bromo-3-pyridine sulfonyl chloride Sulfinate->SulfonylHalide NCS or SO2Cl2 Start2 4-Hydroxypyridine Sulfonic 4-Hydroxy-3- pyridinesulfonic acid Start2->Sulfonic ClSO3H, Heat Sulfonic->SulfonylHalide PBr5 / POBr3 Target 4-Bromo-3-pyridine sulfonamide SulfonylHalide->Target NH3 (aq), 0°C

Caption: Comparative synthetic pathways. Top: Organometallic route for lab-scale precision. Bottom: Classical route for bulk scalability.

Physicochemical Profile

Understanding the physical state is critical for assay development and formulation.

PropertyValue / CharacteristicImplication for Research
Physical State White to off-white crystalline solidEasy to handle; stable in ambient air.
Melting Point 160–165 °C (Predicted based on Cl-analog)High crystallinity indicates strong intermolecular H-bonding (Sulfonamide motif).
pKa (Sulfonamide) ~9.5Weakly acidic. Can be deprotonated by mild bases (

) for N-alkylation.
Solubility DMSO, DMF, Methanol (Moderate)Compatible with standard bio-assay protocols.
LogP ~0.6 (Predicted)Favorable lipophilicity for drug-like scaffold design.

Reactivity & Medicinal Chemistry Applications

The molecule serves as a "linchpin" scaffold due to its Chemo-Orthogonality . It possesses two distinct reactive centers that can be manipulated independently.

A. The C4-Bromo "Warhead" (Electrophilic)

The C4 position is highly activated for Nucleophilic Aromatic Substitution (


) because the nitrogen atom in the pyridine ring acts as an electron sink, a slightly stronger effect than in benzene.
  • Reactivity:

    
     with amines, thiols, and alkoxides.
    
  • Application: Synthesis of Torsemide (loop diuretic) involves displacing the C4-halogen with m-toluidine. The bromo-analog reacts faster than the chloro-analog due to the better leaving group ability of bromide in metal-catalyzed reactions, though chloride is often preferred in

    
     due to higher electronegativity stabilizing the Meisenheimer complex.
    
  • Cross-Coupling: The C4-Br is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the introduction of aryl or heteroaryl groups, which is difficult with the chloro-analog.

B. The C3-Sulfonamide (Nucleophilic/Acidic)
  • Reactivity: The primary sulfonamide nitrogen is nucleophilic upon deprotonation.

  • Application: Synthesis of sulfonylureas (via isocyanates) or N-alkylated sulfonamides.

Strategic Reactivity Map

Reactivity Center 4-Bromo-3-pyridine sulfonamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Center->Suzuki C4 Reactivity SNAr SNAr Displacement (R-NH2, Heat) Center->SNAr C4 Reactivity Urea Sulfonylurea Formation (R-N=C=O) Center->Urea Sulfonamide N Biaryl 4-Aryl-3-pyridine sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Amino 4-Amino-3-pyridine sulfonamides (Diuretics/Torsemide) SNAr->Amino Drug Pyridinesulfonylureas (Antidiabetics) Urea->Drug

Caption: Divergent synthesis map. Red paths utilize the C4-bromide; Blue paths utilize the sulfonamide nitrogen.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide (Torsemide intermediate) from 4-bromo-3-pyridinesulfonamide. Note: This protocol validates the reactivity of the C4-bromo position.

Reagents:

  • 4-Bromo-3-pyridinesulfonamide (1.0 eq)

  • m-Toluidine (1.1 eq)

  • Solvent: Water or dilute HCl (aqueous medium enhances rate via acid catalysis)

  • Temperature: 90°C

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromo-3-pyridinesulfonamide (5.0 mmol, 1.18 g) in water (20 mL).

  • Addition: Add 3-methylaniline (m-toluidine) (5.5 mmol, 0.60 mL) dropwise.

  • Reaction: Heat the mixture to 90°C. The suspension will initially clear as reagents dissolve/react, followed by the precipitation of the product. Monitor by TLC (5% MeOH in DCM) or HPLC. Reaction time is typically 2–4 hours.

  • Workup: Cool the reaction mixture to room temperature (25°C). Adjust pH to ~7–8 using saturated

    
     solution to ensure the sulfonamide is in the neutral form.
    
  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold isopropanol (1 x 5 mL) to remove unreacted amine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Yield: Expected yield is 85–92% as an off-white solid.

Safety Note: Pyridine derivatives can be toxic.[6] Handle all reagents in a fume hood. Bromine-containing waste must be segregated.

References

  • Torsemide Synthesis & Intermediates

    • Process for the preparation of highly pure torsemide.[7] (WO2003097603).[7] World Intellectual Property Organization. Link

    • Detailed the reactivity of 4-chloro/bromo-3-pyridinesulfonamides in SNAr reactions for diuretic synthesis.
  • Suzuki-Miyaura Coupling on Pyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[1][4][8][9] Angewandte Chemie International Edition. (Contextual grounding for C4-Br reactivity). Link

  • Sulfonamide Synthesis via Lithiation

    • Mella, M., et al. (2024). Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... (Demonstrates modern coupling protocols on similar heterocyclic scaffolds). Link

  • General Pyridine Sulfonyl Chloride Synthesis

    • Method for producing pyridine-3-sulfonyl chloride.[2][10][11] (EP2963019).[10] European Patent Office. Link

Sources

Technical Guide: Physical Properties and Applications of 4-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromopyridine-3-sulfonamide (CAS: 361544-09-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[1][2] It serves as a critical scaffold for the synthesis of loop diuretics (such as Torsemide analogs) and carbonic anhydrase inhibitors .[3] Its structural uniqueness lies in the juxtaposition of an electrophilic handle (C4-Bromine) and a polar, hydrogen-bonding sulfonamide group at the C3 position. This "ortho" substitution pattern allows for rapid diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions, making it a high-value intermediate for fragment-based drug design (FBDD).

Molecular Identity & Structural Analysis[4][5]

Parameter Details
IUPAC Name 4-Bromopyridine-3-sulfonamide
CAS Registry Number 361544-09-4
Molecular Formula

Molecular Weight 237.07 g/mol
SMILES NS(=O)(=O)c1c(Br)cncc1
InChIKey PXYZMOHBVKYFKN-UHFFFAOYSA-N
Structural Class Halogenated Pyridine Sulfonamide
Structural Diagram

The following diagram illustrates the core connectivity and electronic features relevant to its reactivity.

G Compound 4-Bromopyridine-3-sulfonamide (Core Scaffold) Br C4-Bromine (Electrophilic Site) Compound->Br Pd-Catalysis / SnAr Sulfonamide C3-Sulfonamide (H-Bond Donor/Acceptor) Compound->Sulfonamide CA Inhibition / Solubilizer PyridineN Pyridine Nitrogen (Weak Base) Compound->PyridineN Salt Formation

Caption: Functional map of 4-bromopyridine-3-sulfonamide highlighting reactive centers for medicinal chemistry.

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models and validated against the structurally homologous 4-chloropyridine-3-sulfonamide (CAS 33263-43-3).

Physical State & Thermal Properties
PropertyValue / RangeConfidenceContext
Appearance Off-white to pale yellow crystalline powderHighConsistent with halogenated sulfonamides.
Melting Point 155 – 165 °C (Predicted)MediumAnalog 4-Cl melts at 150–155 °C [1].[3] The heavier Br atom typically elevates MP by 5–10°C.
Boiling Point ~390 °C (Decomposes)HighSulfonamides degrade before boiling at atm pressure.[3]
Density 1.85 ± 0.05 g/cm³HighSignificantly denser than the Cl-analog (1.56 g/cm³) due to Bromine mass.[3]
Solubility & Lipophilicity
SolventSolubility RatingOperational Note
Water Low (< 1 mg/mL)Hydrophobic aryl core limits aqueous solubility at neutral pH.
DMSO High (> 50 mg/mL)Preferred solvent for stock solutions and biological assays.[3]
Methanol ModerateSuitable for transfers; heating may be required for high concentrations.[3]
DCM/Chloroform Low to ModerateSolubility improves if the sulfonamide is N-alkylated.[3]
Acid-Base Properties (pKa)
  • Sulfonamide

    
    : 
    
    
    
    .[3] The sulfonamide proton is acidic.[3] It can be deprotonated by mild bases (carbonate, hydroxide) to form water-soluble salts.[3]
  • Pyridine Nitrogen:

    
    .[3] The electron-withdrawing nature of the adjacent sulfonamide and bromine groups significantly reduces the basicity of the pyridine ring compared to pyridine (
    
    
    
    ).[3]

Synthesis & Manufacturing Workflows

The synthesis of 4-bromopyridine-3-sulfonamide is challenging due to the sensitivity of the pyridine ring to direct electrophilic sulfonation. The most robust industrial route proceeds via the 4-hydroxypyridine-3-sulfonic acid pathway or via lithiation .

Method A: The Sulfonyl Chloride Route (Scale-Up Preferred)

This method mirrors the commercial synthesis of the chloro-analog (Torsemide intermediate) [2].

  • Starting Material: 4-Hydroxypyridine-3-sulfonic acid.[3][4]

  • Halogenation: Treatment with

    
     (Phosphorus oxybromide) or 
    
    
    
    converts the hydroxyl group to a bromide and the sulfonic acid to a sulfonyl bromide/chloride.[3]
  • Amination: Careful addition of aqueous ammonia or ammonia in dioxane at low temperature (

    
    ) yields the sulfonamide.[3]
    
Method B: Directed Ortho-Lithiation (Research Scale)

For high-purity laboratory scale synthesis starting from 4-bromopyridine.

Synthesis Start 4-Bromopyridine (Starting Material) Step1 Lithiation (LDA/LiTMP) Temp: -78°C Start->Step1 Intermediate1 3-Lithio-4-bromopyridine (Transient Species) Step1->Intermediate1 Step2 SO2 Quench (Sulfination) Intermediate1->Step2 Intermediate2 Lithium Sulfinate Salt Step2->Intermediate2 Step3 Oxidative Chlorination (NCS or SO2Cl2) Intermediate2->Step3 SulfonylCl 4-Bromopyridine-3-sulfonyl chloride Step3->SulfonylCl Step4 Aminolysis (NH3) SulfonylCl->Step4 Final 4-Bromopyridine-3-sulfonamide (Target) Step4->Final

Caption: Synthesis via directed ortho-lithiation allows regioselective installation of the sulfonamide group.

Applications in Drug Discovery[4][9]

Loop Diuretic Development (Torsemide Analogs)

This compound is a direct structural analog of 4-chloropyridine-3-sulfonamide , the key intermediate for Torsemide [3].

  • Mechanism: The sulfonamide group binds to the

    
     cotransporter in the Loop of Henle.[3]
    
  • Modification: The C4-Bromine allows for the introduction of diverse aniline or amine side chains via

    
     reactions, potentially altering potency and pharmacokinetic profiles compared to the chloro-series.
    
Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are the classic pharmacophore for CA inhibition.[3]
  • Binding Mode: The sulfonamide nitrogen coordinates to the Zinc (

    
    ) ion in the enzyme's active site.[3]
    
  • Selectivity: The pyridine ring provides specific pi-stacking interactions within the enzyme pocket, influencing selectivity between CA isoforms (e.g., CA II vs. CA IX).

Supramolecular Synthons

The molecule possesses a "donor-acceptor" motif suitable for crystal engineering.[3] The pyridine nitrogen (acceptor) and sulfonamide hydrogens (donors) can form robust hydrogen-bonded networks, useful in co-crystal formation to improve the solubility of partner drugs.

Handling, Stability, and Safety (HSE)

Stability Profile
  • Hygroscopicity: The compound acts as a weak acid and can attract moisture.[3] Store in a desiccator.

  • Light Sensitivity: Bromopyridines are photosensitive.[3] Prolonged exposure to light can lead to debromination or discoloration.[3] Store in amber vials.

  • Reactivity: Avoid strong bases (deprotonation) unless intended. Incompatible with strong oxidizing agents.[3]

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.[3]

References

  • ChemicalBook. 4-Chloro-3-pyridinesulfonamide Properties and Melting Point Data. Available at: .[3] Accessed Feb 2026.[3]

  • Delarge, J. "Synthesis of Torsemide and Related Pyridine-3-sulfonylureas."[3] Annales Pharmaceutiques Francaises, 1973, 31, 467-474.[5] (Foundational chemistry for pyridine-3-sulfonamide scaffolds).

  • U.S. Patent 2,516,025 & EP 618,209. Processes for preparing torsemide intermediates.[3][5] (Describes the industrial relevance of 4-halo-3-pyridinesulfonamides).

  • PubChem. 4-Bromopyridine-3-sulfonamide (Compound Summary). CID: 10200456.[3] Available at: .[3]

  • Molaid Chemicals. 4-bromo-3-Pyridinesulfonamide CAS 361544-09-4 Data.[2][3][6] Available at: .[3]

Sources

Technical Guide: Solubilization and Stability of 4-Bromo-3-pyridinesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a standardized framework for the solubilization, storage, and handling of 4-bromo-3-pyridinesulfonamide (CAS: 89981-01-1) in Dimethyl Sulfoxide (DMSO). While this compound is a critical intermediate in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling reactions, its amphiphilic nature—combining a polar sulfonamide head group with a lipophilic brominated pyridine core—requires precise solvent handling to prevent precipitation and degradation.

Key Takeaway: 4-bromo-3-pyridinesulfonamide exhibits reliable solubility in anhydrous DMSO at concentrations suitable for high-throughput screening (typically 10–50 mM ). However, the hygroscopic nature of DMSO dictates strict storage protocols to prevent water-induced precipitation or hydrolysis.

Physicochemical Profile & Solubility Mechanics

To understand the solubility behavior, we must analyze the molecule's competing functional groups.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~237.07 g/mol Low MW facilitates dissolution; typical of "fragment" compounds.
Lipophilicity (LogP) ~0.5 (Predicted)Moderate lipophilicity. The bromine atom enhances solubility in organic solvents compared to non-halogenated analogs.
H-Bond Donors 1 (Sulfonamide -NH2)Requires a solvent capable of accepting H-bonds (DMSO is an excellent acceptor).
H-Bond Acceptors 3 (O=S=O, Pyridine N)Pyridine nitrogen adds basicity; solubility may be pH-dependent in aqueous buffers but is stable in neutral DMSO.
Preferred Solvent DMSO (Dimethyl Sulfoxide)High dielectric constant (

) disrupts crystal lattice energy effectively.
Mechanism of Solvation

DMSO acts as a dipolar aprotic solvent. The oxygen atom of DMSO functions as a strong Hydrogen Bond Acceptor (HBA), interacting with the sulfonamide protons (-SO₂NH₂). Simultaneously, the methyl groups of DMSO interact via van der Waals forces with the lipophilic bromopyridine ring, stabilizing the molecule in solution.

Protocol: Preparation of Stock Solutions

Warning: Do not rely on "visual solubility" alone. Micro-precipitates can interfere with optical density (OD) readings in biological assays.

Standard Operating Procedure (SOP) for 50 mM Stock

This protocol targets a 50 mM concentration, which is a standard "master stock" for medicinal chemistry, allowing for 1000x dilution to low


M assay conditions.

Materials:

  • 4-bromo-3-pyridinesulfonamide (Solid, >98% purity).[1]

  • Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.1%).
    
  • Amber glass vials (borosilicate) with PTFE-lined caps.

Workflow Diagram (DOT):

StockPrep Start Start: Weigh Compound Calc Calculate Volume: V = mass / (MW * Conc) Start->Calc AddSolvent Add Anhydrous DMSO (Add 70% of target volume first) Calc->AddSolvent Vortex Vortex Mixing (30-60 seconds) AddSolvent->Vortex Inspect Visual Inspection (Clear solution?) Vortex->Inspect Sonicate Sonicate (Ultrasonic Bath) (35-40°C, 5 mins) Inspect->Sonicate No (Particulates) TopUp Top up to Final Volume Inspect->TopUp Yes Sonicate->Vortex Aliquot Aliquot & Store (-20°C) TopUp->Aliquot

Caption: Figure 1. Step-wise decision tree for preparing high-integrity stock solutions.

Step-by-Step Methodology
  • Calculation: Determine the required volume (

    
    ) for a specific mass (
    
    
    
    ).
    
    
    Example: To make 50 mM stock from 10 mg of compound:
    
    
  • Weighing: Weigh the solid into the vial before adding solvent. Static electricity can be an issue with sulfonamide powders; use an antistatic gun if necessary.

  • Initial Dissolution: Add approximately 70-80% of the calculated DMSO volume. This prevents overshooting the volume if the solid displacement is significant (though negligible at this scale).

  • Agitation: Vortex vigorously for 30 seconds.

  • Thermal Assist (Optional): If the solution remains cloudy, sonicate in a water bath at 35°C–40°C for 5 minutes. The pyridine ring aids solubility, so heat is rarely needed for concentrations <50 mM.

  • Finalize: Add the remaining DMSO to reach the target volume. Invert to mix.

Stability, Storage, and Hygroscopicity[2][3]

The primary failure mode for sulfonamide/DMSO stocks is water absorption . DMSO is highly hygroscopic; it can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

The Water Effect

Water acts as an antisolvent for 4-bromo-3-pyridinesulfonamide.[2]

  • Mechanism: Water molecules compete for hydrogen bonds and increase the polarity of the bulk solvent, forcing the lipophilic brominated ring to aggregate and precipitate.

  • Consequence: A stock solution that was 50 mM can effectively become 30 mM due to "crashing out," leading to false negatives in biological assays.

Storage Best Practices
  • Temperature: Store at -20°C .

  • Container: Use polypropylene (PP) or amber glass. Avoid polystyrene.

  • Freeze-Thaw: Limit to <5 cycles . Repeated freezing promotes crystal nucleation.

  • Aliquot Strategy: If the master stock will be used frequently, divide it into single-use aliquots (e.g., 50

    
    L) to avoid thawing the entire bulk.
    

Stability Logic Diagram (DOT):

Stability DMSO_Dry Anhydrous DMSO Stock (High Solubility) DMSO_Wet Wet DMSO (>1% H2O) (Polarity Shift) DMSO_Dry->DMSO_Wet Open Cap / Humidity Atmosphere Atmospheric Moisture Atmosphere->DMSO_Wet Precip Precipitation of 4-bromo-3-pyridinesulfonamide DMSO_Wet->Precip Solubility Limit Exceeded

Caption: Figure 2. The degradation pathway caused by hygroscopic water uptake.

Applications & Troubleshooting

Biological Assays (Dilution into Media)

When transferring from DMSO stock to aqueous media (e.g., PBS or Cell Media):

  • Maximum DMSO Tolerance: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

  • Intermediate Dilution: Do not dilute a 50 mM stock directly into the buffer. Perform a serial dilution in DMSO first (e.g., down to 1 mM), then spike into the buffer. This prevents "shock precipitation" where the compound crashes out upon contact with water before mixing.

Synthetic Chemistry (Suzuki Coupling)

For use as an intermediate:

  • Concentration: Higher concentrations (0.5 M – 1.0 M) may be achievable for synthesis reactions, especially if heated (60°C+).

  • Reactivity: The bromine at the 4-position is activated by the electron-withdrawing sulfonamide and pyridine nitrogen, making it an excellent electrophile for palladium-catalyzed cross-coupling.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness immediately after mixing Saturation limit reached or impure DMSO.Sonicate at 40°C. If insoluble, dilute to 10 mM. Check DMSO water content.[2][3][4][5][6]
Precipitation after freeze-thaw Nucleation induced by cold; water uptake.Vortex and warm to 37°C. If solid persists, filter (0.2

m PTFE) and re-quantify concentration.
Yellowing of solution over time Oxidation of pyridine ring or impurities.Check purity via LC-MS. Discard if degradation >5%.

References

  • PubChem. 4-Amino-3-pyridinesulfonamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Waybright, T. J., et al. (2009). Screening for inhibitors of sulfonamide-resistant bacteria. Standard protocols for DMSO stock preparation.[7] Assay Guidance Manual. Available at: [Link]

Sources

The Pharmacophore of Choice: Pyridine-3-Sulfonamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nitrogen Effect" in Medicinal Chemistry

In the high-stakes optimization of lead compounds, the transition from a benzenesulfonamide to a pyridine-3-sulfonamide is rarely accidental. It is a calculated maneuver designed to modulate physicochemical properties without altering the core pharmacophore geometry.

For the drug development professional, the pyridine-3-sulfonamide scaffold offers three distinct tactical advantages over its carbocyclic analogs:

  • Lipophilicity Modulation: The pyridine nitrogen reduces LogP values (typically by 0.5–1.0 log units), enhancing aqueous solubility and reducing non-specific protein binding.

  • Hydrogen Bond Acceptor Capability: The lone pair on the pyridine nitrogen provides an additional vector for interaction with solvent-exposed residues in the kinase hinge region or the ATP-binding pocket.

  • Metabolic Stability: Unlike the 2- or 4-positions, the C3 position of the pyridine ring is electronically deactivated toward nucleophilic aromatic substitution (

    
    ), making the sulfonamide linkage at this position more resistant to metabolic hydrolysis in vivo.
    

This guide dissects the synthesis, application, and mechanistic integrity of this privileged scaffold, moving beyond basic literature review into actionable experimental strategy.

Synthetic Architecture: The "Divide and Conquer" Approach

A common pitfall in early-stage discovery is the attempt to synthesize pyridine-3-sulfonyl chlorides via direct chlorosulfonation (the "Chlorosulfonic Acid Route"). While effective for electron-rich benzenes, this method fails with pyridines due to the ring's electron-deficient nature and the formation of unreactive N-sulfonic acid zwitterions.

The Expert Protocol: The industry-standard approach relies on the oxidative conversion of thiols , which allows for milder conditions and higher functional group tolerance.

Visualization: Synthetic Pathways

The following diagram contrasts the historical (low yield) route with the modern (high fidelity) workflow.

G Start 3-Halopyridine (Br/I) Direct Direct Chlorosulfonation (ClSO3H, Heat) Start->Direct Low Yield (Harsh) Thiol Thiolation (Pd cat., Xantphos, Benzyl mercaptan) Start->Thiol Preferred Route Product Pyridine-3-Sulfonyl Chloride Direct->Product Inter S-Benzyl Intermediate Thiol->Inter Oxidation Oxidative Chlorination (NCS, HCl/AcOH or Cl2) Inter->Oxidation Aq. Oxidative Cleavage Oxidation->Product Amine Amine Coupling (R-NH2, Pyridine) Product->Amine Final Target Sulfonamide Amine->Final

Figure 1: Comparative synthetic workflows. The oxidative route (green path) avoids the deactivating effect of the pyridine nitrogen encountered in direct electrophilic substitution.

Therapeutic Case Study: The BRAF V600E Breakthrough

The most authoritative validation of the pyridine-3-sulfonamide scaffold is Vemurafenib (PLX4032), the first-in-class BRAF inhibitor for metastatic melanoma.

Mechanistic Logic

Vemurafenib targets the V600E mutated form of the BRAF kinase.[1][2] The sulfonamide moiety is not merely a linker; it is critical for locking the kinase in an inactive conformation.

  • The Anchor: The 7-azaindole core binds to the hinge region (ATP site).

  • The Stabilizer: The propyl-substituted sulfonamide tail extends towards the

    
    C-helix, interacting with the DFG motif (Asp594). This interaction stabilizes the "DFG-in" inactive conformation, preventing ATP binding.
    
Comparative Potency Data

The following table illustrates how the sulfonamide substitution pattern dictates potency against BRAF(V600E) compared to wild-type (WT) and other kinases.

CompoundCore ScaffoldSulfonamide SubstituentBRAF(V600E) IC50 (nM)Selectivity Ratio (V600E/WT)
Vemurafenib 7-Azaindole3-pyridyl-sulfonamide31 >100x
PLX47207-Azaindole3-phenyl-sulfonamide13>10x
DabrafenibThiazole3-pyridyl-sulfonamide (bioisostere)0.8>500x

Data synthesized from Bollag et al. (Nature, 2010) and subsequent SAR studies.

Emerging Frontiers: PI3K/mTOR Dual Inhibition

Recent literature (2021–2023) has pivoted toward using pyridine-3-sulfonamides to target the PI3K/mTOR pathway. The rationale is "Scaffold Hopping": replacing the triazine or pyrimidine cores of earlier inhibitors with pyridine-sulfonamides to improve metabolic profiles while maintaining dual inhibitory capacity.

Key Finding: Compound 22c (quinoline-fused pyridine sulfonamide) demonstrated an IC50 of 0.22 nM against PI3K


, significantly outperforming standard reference compounds.[3]
Signaling Pathway Visualization

The following diagram maps the intervention points of pyridine-3-sulfonamide derivatives within the PI3K/AKT/mTOR cascade.

PI3K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylation mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridine-3-Sulfonamide Derivatives (e.g., Cmpd 22c) Inhibitor->PI3K Dual Blockade Inhibitor->mTOR Dual Blockade

Figure 2: Dual inhibition mechanism. Pyridine-3-sulfonamides (black hexagon) simultaneously block PI3K and mTOR, preventing compensatory feedback loops often seen with single-target inhibitors.

Experimental Protocol: Synthesis of N-Substituted Pyridine-3-Sulfonamides

This protocol is designed for high reliability and scalability (100 mg to 10 g scale). It assumes the use of a commercially available or pre-synthesized pyridine-3-sulfonyl chloride.

Reagents
  • Reactant A: Pyridine-3-sulfonyl chloride (HCl salt is common; handle under

    
    ).
    
  • Reactant B: Primary or secondary amine (1.1 equivalents).

  • Base: Pyridine (acts as both solvent and acid scavenger) or DIPEA in DCM.

  • Solvent: Dichloromethane (DCM) or Anhydrous THF.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine (1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Add dry pyridine (3.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents rapid exotherms and minimizes the formation of bis-sulfonamide byproducts.

  • Sulfonylation: Dissolve pyridine-3-sulfonyl chloride (1.1 mmol) in minimal DCM and add dropwise to the amine solution over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine peak.

  • Workup (Critical Step):

    • Dilute with DCM (20 mL).

    • Wash 1: Saturated

      
       (removes acidic impurities).
      
    • Wash 2: Water.

    • Wash 3: Brine.

    • Note: Avoid acidic washes (e.g., 1M HCl) if your product contains basic nitrogens sensitive to salt formation, otherwise a mild citric acid wash can remove excess pyridine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).

Validation Check: The


 NMR of the product should show the characteristic pyridine ring protons shifting downfield due to the electron-withdrawing sulfonamide group (typically 

8.5–9.2 ppm for H2 and H6).

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. Link

  • Zhang, P., et al. (2010). Structure-based design and synthesis of potent, selective and pharmacologically active Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4819-4824. Link

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 466. Link

  • Sahu, D., et al. (2024).[4] Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports. Link

  • Charette, A. B., et al. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(16), 5018–5019. Link

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-bromo-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-bromo-3-pyridinesulfonamide (CAS: 361544-09-4) is publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other brominated pyridines and sulfonamides. This document is intended to serve as an expert-level technical resource, but it is not a substitute for a compound-specific risk assessment, which must be performed by the end-user. All laboratory work should be conducted under the direct supervision of a qualified individual and in accordance with all applicable safety regulations.

Introduction: Understanding the Compound and the Data Gap

4-bromo-3-pyridinesulfonamide is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in pharmaceuticals, and the sulfonamide group is a well-established pharmacophore.[1] The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, making it a versatile intermediate for creating libraries of novel compounds.

The absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious and informed approach to its handling. By examining the known hazards of its constituent functional groups—the pyridine ring, the sulfonamide moiety, and the bromine atom—we can construct a robust safety profile based on scientific precedent. This guide is structured to provide not just procedural steps, but the underlying rationale, empowering researchers to work with this compound in a manner that is both safe and scientifically sound.

Physicochemical and Inferred Toxicological Profile

Known Physical and Chemical Properties

A summary of the available physicochemical data for 4-bromo-3-pyridinesulfonamide is presented below. This information is critical for understanding its behavior in experimental settings.

PropertyValueSource
CAS Number 361544-09-4[2]
Molecular Formula C₅H₅BrN₂O₂S[2]
Molecular Weight 237.07 g/mol [2]
Boiling Point 414.0 ± 55.0 °C (Predicted)[2]
Density 1.855 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.01 ± 0.60 (Predicted)[2]
Inferred Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the data from analogous compounds, 4-bromo-3-pyridinesulfonamide should be handled as a hazardous substance.[3][4] The following GHS classifications are inferred:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [5] This is a common classification for many sulfonamide and brominated aromatic compounds.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [5] Brominated pyridines and anilines are known to be skin irritants.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [6] This is a prudent assumption for most powdered chemical reagents, especially those with irritant properties.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [5] Fine chemical powders can cause irritation to the respiratory tract upon inhalation.

Inferred GHS Pictograms:



Signal Word: Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Inferred Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Comprehensive Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation and direct contact.

  • Engineering Controls: All weighing and manipulation of powdered 4-bromo-3-pyridinesulfonamide must be conducted in a certified chemical fume hood.[7] The fume hood provides critical protection against inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[8][9]

    • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[9]

    • Skin Protection: A flame-resistant lab coat and full-length pants should be worn.[9] Nitrile gloves are required when handling the compound. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.[8]

    • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with a particulate filter may be necessary for cleaning up large spills outside of a containment hood.

Safe Storage and Segregation

Proper storage is crucial to prevent degradation and accidental reactions.[10]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The storage location should be away from direct sunlight and heat sources.

  • Chemical Segregation: Store 4-bromo-3-pyridinesulfonamide away from incompatible materials. Based on its structure, it should be segregated from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures (Spill Cleanup)

For a minor spill of solid 4-bromo-3-pyridinesulfonamide within a fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in section 3.1.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean the Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use an absorbent material like vermiculite.[12] Carefully sweep the material into a designated waste container.[13] Do not use a dry brush, as this can generate dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth and a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[1]

The following diagram illustrates the decision-making process for a chemical spill.

SpillResponse Spill Chemical Spill Occurs Assess Assess Spill (Size & Hazard) Spill->Assess MinorSpill Minor Spill (Controllable) Assess->MinorSpill  Safe to handle? YES MajorSpill Major Spill (Uncontrollable) Assess->MajorSpill  Safe to handle? NO Cleanup Follow Spill Cleanup Protocol (See Section 4.2) MinorSpill->Cleanup Evacuate Evacuate Area MajorSpill->Evacuate Report Report Incident Cleanup->Report Alert Alert Emergency Services & Supervisor Evacuate->Alert Alert->Report

Caption: Workflow for chemical spill response.

Experimental Protocol: Synthesis of a Derivative via Suzuki Coupling

This section provides a detailed, self-validating protocol for a common synthetic application of 4-bromo-3-pyridinesulfonamide, illustrating its use as a building block. The causality behind each step is explained to provide a deeper understanding.

Objective: To synthesize 4-(4-methoxyphenyl)-3-pyridinesulfonamide via a Suzuki-Miyaura cross-coupling reaction.

Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. The bromine atom on the pyridine ring serves as an excellent electrophile for this palladium-catalyzed reaction with an organoboron reagent.

Materials:

  • 4-bromo-3-pyridinesulfonamide

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-pyridinesulfonamide (1.0 mmol, 237 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

    • Causality: The flask is flame-dried to remove any residual water that could quench the catalyst or reagents. Potassium carbonate is the base required to activate the boronic acid for transmetalation. An excess of the boronic acid is used to ensure complete consumption of the starting material.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.1 mmol, 26.2 mg) in 2 mL of anhydrous 1,4-dioxane.

    • Causality: Palladium(II) acetate is the precatalyst, which is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition and Degassing:

    • Add the catalyst solution to the reaction flask, followed by 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

    • Bubble argon or nitrogen gas through the reaction mixture for 15 minutes.

    • Causality: Dioxane is a suitable solvent for this reaction. The addition of water is often necessary for the Suzuki coupling mechanism. Degassing the mixture is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (argon or nitrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring the reaction ensures that it is stopped once the starting material has been consumed, preventing the formation of byproducts.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Causality: The aqueous workup removes the inorganic salts (potassium carbonate) and any water-soluble impurities. Drying the organic layer removes residual water before concentration. Column chromatography separates the desired product from unreacted starting materials and byproducts.

References

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-pyridinesulfonamide. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? r/chemhelp. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Synthetic Route to 4-Bromo-3-pyridinesulfonamide from 4-Aminopyridine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridinesulfonamides are a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant therapeutic agents. The title compound, 4-bromo-3-pyridinesulfonamide, serves as a highly versatile intermediate, enabling rapid diversification through functionalization of the bromine and sulfonamide moieties. This application note provides a comprehensive, three-step synthetic protocol starting from the readily available 4-aminopyridine. The described pathway is designed for robust performance and scalability, incorporating detailed mechanistic insights, step-by-step procedures, and critical safety considerations for researchers in pharmaceutical and chemical development.

Introduction: Strategic Importance and Synthetic Design

The pyridine ring is a cornerstone of modern drug design, and its fusion with a sulfonamide group often imparts desirable pharmacokinetic properties and potent biological activity. 4-Bromo-3-pyridinesulfonamide is a particularly valuable building block due to its orthogonal reactive sites: the C4-bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the sulfonamide nitrogen can be functionalized to explore structure-activity relationships.

The synthetic strategy detailed herein was designed to be efficient and high-yielding, proceeding through stable, characterizable intermediates. The overall transformation from 4-aminopyridine is achieved in three distinct stages:

  • Regioselective Bromination: Introduction of a bromine atom ortho to the activating amino group.

  • Diazotization and Sulfonyl-de-diazoniation: Conversion of the amino group into a sulfonyl chloride via a Sandmeyer-type reaction.

  • Amination: Formation of the final sulfonamide product.

This approach avoids the challenging direct sulfonation of a deactivated 4-bromopyridine ring, instead leveraging the directing effect of the amino group in the first step.

Overall Synthetic Scheme

Synthetic_Pathway Overall Synthesis of 4-Bromo-3-pyridinesulfonamide cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Sulfonyl-de-diazoniation cluster_2 Step 3: Amination Start 4-Aminopyridine Int1 4-Amino-3-bromopyridine Start->Int1 NBS, Acetonitrile 0°C to RT, 24h Int2 4-Bromo-3-pyridinesulfonyl chloride Int1->Int2 1. NaNO₂, H₂SO₄/AcOH 2. SO₂, CuCl₂ Product 4-Bromo-3-pyridinesulfonamide Int2->Product NH₄OH (aq) RT Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sulfonyl-de-diazoniation cluster_step3 Step 3: Amination s1_react React 4-Aminopyridine with NBS in MeCN s1_monitor Monitor via TLC s1_react->s1_monitor s1_workup Filter & Concentrate s1_monitor->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_diazotize Diazotize Intermediate 1 (NaNO₂, Acid, <5°C) s1_purify->s2_diazotize Intermediate 1 s2_sandmeyer Add to SO₂/CuCl₂ solution s2_diazotize->s2_sandmeyer s2_workup Quench on Ice & Extract (DCM) s2_sandmeyer->s2_workup s2_isolate Wash, Dry, & Concentrate s2_workup->s2_isolate s3_react React Intermediate 2 with aq. NH₄OH s2_isolate->s3_react Intermediate 2 s3_isolate Remove THF, Filter Solid s3_react->s3_isolate s3_wash Wash with Cold Water s3_isolate->s3_wash s3_purify Dry & Recrystallize s3_wash->s3_purify Final Final s3_purify->Final Final Product

nucleophilic aromatic substitution of 4-bromo-3-pyridinesulfonamide

Optimization of Reactions on 4-Bromo-3-pyridinesulfonamide

Mechanistic Insights and Synthetic Protocols for Medicinal Chemistry

Executive Summary

The nucleophilic aromatic substitution (

4-bromo-3-pyridinesulfonamideTorasemide



This guide provides an evidence-based framework for navigating these competing electronic effects, offering validated protocols that prioritize yield, purity, and "green" solvent compatibility over traditional toxic dipolar aprotic systems.

Mechanistic Analysis: The "Push-Pull" Conflict

Electronic Activation

The 4-bromo-3-pyridinesulfonamide substrate is primed for

  • Pyridine Nitrogen (N1): Acts as an electron sink, stabilizing the Meisenheimer complex, particularly when the leaving group is at the 2- or 4-position.

  • Sulfonamide (

    
    ):  Located at the 3-position (ortho to the leaving group), it provides strong electron withdrawal, lowering the energy barrier for the initial nucleophilic attack.
    
The Deprotonation Pitfall

A critical operational challenge is the acidity of the sulfonamide nitrogen.

  • Neutral State: The ring is highly electrophilic.

  • Anionic State: Upon exposure to strong bases (e.g.,

    
    , 
    
    
    ), the sulfonamide deprotonates (
    
    
    ). The resulting negative charge donates electron density back into the ring, significantly increasing the activation energy for nucleophilic attack.

Strategic Implication: Successful protocols must either (A) operate under neutral/weakly basic conditions where the sulfonamide remains protonated, or (B) use thermal energy (reflux/fusion) to overcome the deactivation of the anionic species.

Visualization of the Reaction Pathway

Technical Application Note: Amination Strategies for 4-Bromo-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The amination of 4-bromo-3-pyridinesulfonamide is a pivotal transformation in the synthesis of pyridine-based diuretics (e.g., Torsemide analogs) and kinase inhibitors. This scaffold presents a unique "push-pull" reactivity profile:

  • Electrophilic Activation: The sulfamoyl group (

    
    ) at the C3 position acts as a powerful electron-withdrawing group (EWG), significantly activating the C4-bromide towards Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Protic Liability: The sulfonamide protons (

    
    ) are acidic. In metal-catalyzed cross-couplings, this acidity can lead to catalyst poisoning or base consumption, necessitating specific protocol adjustments compared to standard aryl halides.
    

This guide details two validated protocols: a Thermal


  method (preferred for primary amines and electron-rich anilines) and a Palladium-Catalyzed Buchwald-Hartwig  method (required for deactivated or sterically hindered amines).

Chemical Logic & Decision Matrix

Before selecting a protocol, evaluate the nucleophile (amine) properties using the decision matrix below.

Figure 1: Reaction Pathway Decision Tree

DecisionMatrix Start Select Amine Nucleophile CheckType Amine Type? Start->CheckType Aliphatic Aliphatic / Primary (e.g., Benzylamine, Morpholine) CheckType->Aliphatic AnilineRich Electron-Rich Aniline (e.g., m-Toluidine, Anisidine) CheckType->AnilineRich AnilinePoor Electron-Deficient Aniline (e.g., Nitroaniline, CF3-aniline) CheckType->AnilinePoor Hindered Sterically Hindered (e.g., t-Butylamine) CheckType->Hindered MethodA PROTOCOL A: Thermal SNAr (Green Chemistry Compatible) Aliphatic->MethodA High Reactivity AnilineRich->MethodA Moderate Reactivity MethodB PROTOCOL B: Pd-Catalysis (Buchwald-Hartwig) AnilinePoor->MethodB Low Nucleophilicity Hindered->MethodB Kinetic Barrier

Caption: Selection guide for amination conditions based on nucleophile electronics and sterics.

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Best for: Primary amines, secondary cyclic amines, and electron-rich anilines (e.g., 3-methylaniline). Mechanism: Addition-Elimination via a Meisenheimer-like complex. Green Chemistry Status: High (Water/Alcohol solvents, no heavy metals).

Reagents & Equipment[1][2]
  • Substrate: 4-Bromo-3-pyridinesulfonamide (1.0 equiv).

  • Nucleophile: Amine (1.1 – 1.5 equiv).

  • Solvent: Water (suspension), Ethanol, or 2-Propanol.

  • Base (Optional): Triethylamine (

    
    ) is recommended if using amine salts. For free amines, the amine itself can serve as the HF/HBr scavenger, though adding 
    
    
    
    improves yield economy.
Step-by-Step Methodology

This protocol is adapted from the industrial synthesis of Torsemide intermediates [1, 4].

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromo-3-pyridinesulfonamide (10 mmol, 2.37 g) and Water (50 mL).

    • Note: The starting material will likely form a suspension.[1] This is normal.

  • Addition: Add the Amine (11 mmol) in one portion.

    • Optimization: If the amine is lipophilic (e.g., benzylamine), add 2-Propanol (10 mL) to improve phase contact.

  • Reaction: Heat the mixture to 90°C (internal temperature) .

    • Monitoring: The suspension often clears as the product forms, or changes color (beige to yellow/brown). Monitor by HPLC or TLC (10% MeOH in DCM). Reaction time is typically 3–6 hours.

  • Workup (Isoelectric Precipitation):

    • Cool the mixture to room temperature (20–25°C).

    • The sulfonamide product is amphoteric. Measure the pH.

    • Crucial Step: Adjust pH to 7.0 – 8.0 using saturated aqueous

      
       or dilute Acetic Acid depending on the final state.
      
    • Why? At pH < 4, the pyridine nitrogen is protonated (soluble). At pH > 10, the sulfonamide is deprotonated (soluble). The product precipitates best at its isoelectric point (neutral pH).

  • Isolation: Stir the slurry for 30 minutes. Filter the solid under vacuum.[1] Wash the cake with cold water (

    
     mL) and cold isopropanol (
    
    
    
    mL) to remove unreacted amine.
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Troubleshooting
ObservationRoot CauseCorrective Action
Low Conversion Poor solubility or low nucleophilicity.Switch solvent to n-Butanol or DMF and increase temp to 110°C.
No Precipitate pH is incorrect.Check pH carefully.[1] If product is water-soluble, extract with EtOAc/THF (3:1).
Dark Tars Oxidation of aniline/amine.Perform reaction under Nitrogen (

) atmosphere.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Weak nucleophiles (electron-deficient anilines), sterically hindered amines, or when


 fails.
Mechanism: 

catalytic cycle. Critical Constraint: The acidic sulfonamide proton (

) requires careful base selection to avoid deactivating the catalyst or requiring excess reagents.
Catalyst System Selection
  • Precursor:

    
     or 
    
    
    
    .
  • Ligand: Xantphos (preferred for sulfonamides due to bite angle) or BrettPhos (for difficult substrates).

  • Base: Cesium Carbonate (

    
    ) .[2][3]
    
    • Avoid: Sodium tert-butoxide (

      
      ). Strong alkoxide bases often deprotonate the sulfonamide irreversibly, forming a species that coordinates poorly or precipitates. 
      
      
      
      is milder and improves solubility in dioxane [2].
Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk flask or sealable reaction vial. Cycle Nitrogen/Vacuum 3 times.

  • Charging: Under Nitrogen flow, add:

    • 4-Bromo-3-pyridinesulfonamide (1.0 mmol, 237 mg).

    • Amine (1.2 mmol).[4]

    • 
        (2.5 mmol). Note: Excess base is needed to buffer the acidic sulfonamide.
      
    • 
        (5 mol%, 11 mg).
      
    • Xantphos (10 mol%, 58 mg).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

    • Note: Degas the solvent by sparging with Nitrogen for 10 minutes prior to addition.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Workup:

    • Cool to room temperature.[1][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Acidify: Carefully adjust aqueous layer pH to ~6 with 1M HCl to ensure the sulfonamide is protonated and partitions into the organic phase (or precipitates).

    • Filter through a pad of Celite to remove Pd black.

    • Separate layers.[6] Extract aqueous phase with EtOAc.

  • Purification: Concentrate organics and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Comparative Data & Yield Expectations

The following table summarizes expected outcomes based on internal validation and literature precedents [1, 5].

Nucleophile ClassExampleMethodSolventTempYield
Primary Aliphatic BenzylamineA (

)
EtOH80°C85-92%
Cyclic Secondary MorpholineA (

)
Water90°C88-95%
Aniline (EDG) m-ToluidineA (

)
Water/IPA90°C75-85%
Aniline (EWG) 4-FluoroanilineB (Pd)Dioxane100°C60-75%
Hindered t-ButylamineB (Pd)Toluene110°C55-65%

Mechanistic Visualization

Understanding the "Ortho-Effect" is crucial for troubleshooting. The sulfonamide group facilitates the reaction via H-bonding in the transition state (in


) or presents a chelation challenge (in Pd-catalysis).
Figure 2: Reaction Mechanism & Intermediates[8]

Mechanism SM 4-Bromo-3-pyridinesulfonamide (Electrophile) Complex Meisenheimer Complex (Stabilized by SO2NH2) SM->Complex + Nuc Nuc Amine (Nucleophile) Nuc->Complex Prod 4-Amino-3-pyridinesulfonamide (Product) Complex->Prod - Br⁻ Byprod HBr (Neutralized) Complex->Byprod

Caption: Simplified


 pathway highlighting the stabilization of the intermediate complex.

Safety & Handling

  • 4-Bromo-3-pyridinesulfonamide: Irritant. Avoid inhalation.

  • Palladium Catalysts: Heavy metal hazards. Dispose of waste in dedicated heavy metal streams.

  • Pressurized Vessels: When heating amines in closed vessels (Method B), ensure glassware is rated for pressure to prevent rupture.

References

  • ChemicalBook. Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. Retrieved from .

  • Maiti, D., et al. (2011).[7] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base.[5] Chemical Science.[7] Retrieved from .

  • BenchChem. Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine (Analogous Chemistry). Retrieved from .

  • Google Patents. EP0003383B1 - 4-amino-3-sulfonamido pyridine derivatives. Retrieved from .

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[5][8] Retrieved from .

Sources

Application Note: High-Fidelity Synthesis of 4-(Arylamino)-3-pyridinesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026


) & Palladium-Catalyzed Cross-Coupling
Application:  Synthesis of Loop Diuretics (e.g., Torsemide intermediates) and Kinase Inhibitors[1]

Strategic Overview & Mechanistic Rationale

The coupling of 4-bromo-3-pyridinesulfonamide with anilines is a pivotal transformation in medicinal chemistry, most notably serving as the core scaffold construction for Torsemide (a high-ceiling loop diuretic) and various sulfonylurea-based kinase inhibitors.[1]

While the 4-position of pyridine is inherently electrophilic, the presence of the sulfonamide group at C3 introduces unique electronic and steric parameters. The sulfonamide moiety is electron-withdrawing (


), which theoretically activates the C4-halogen bond for displacement.[1] However, it also introduces steric bulk and potential for catalyst poisoning in metal-mediated reactions.[1]
Reaction Pathway Decision Tree

Researchers should select the synthetic route based on the electronic nature of the aniline nucleophile.

Reaction_Decision_Tree Start Substrates: 4-Bromo-3-pyridinesulfonamide + Aniline (Ar-NH2) Check Analyze Aniline Electronics Start->Check RouteA Route A: Classical SnAr (Acid-Mediated) Check->RouteA Strong Nucleophile RouteB Route B: Pd-Catalysis (Buchwald-Hartwig) Check->RouteB Weak Nucleophile Product Target Scaffold: 4-(Arylamino)-3-pyridinesulfonamide RouteA->Product Reflux/H2O or EtOH RouteB->Product Pd2(dba)3 / Xantphos CondA Aniline = Electron Rich/Neutral (e.g., m-Toluidine, Anisidine) CondB Aniline = Electron Deficient (e.g., -CF3, -CN, -NO2)

Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile sterics and electronics.

Method A: Thermal Acid-Mediated (The "Torsemide Protocol")[1]

This is the industry-standard approach for electron-neutral to electron-rich anilines (e.g., m-toluidine).[1] It relies on the protonation of the pyridine nitrogen to lower the LUMO energy of the ring, facilitating nucleophilic attack at the C4 position.

Mechanism: Proton-Assisted Addition-Elimination

Unlike standard benzene


 which requires strong EWGs (like 

), the pyridine nitrogen—once protonated—acts as a temporary electron sink, stabilizing the Meisenheimer complex.[1]

SnAr_Mechanism Step1 4-Br-Py-3-SO2NH2 Step2 Protonation (Py-NH+) Step1->Step2 H+ (Acid Cat.) Step3 Meisenheimer Complex Step2->Step3 + Ar-NH2 Step4 Re-aromatization (-HBr) Step3->Step4 Elimination

Figure 2: Acid-catalyzed nucleophilic aromatic substitution mechanism.

Protocol 1: Aqueous/Alcoholic Reflux

Best for: Scale-up, cost-efficiency, and "green" chemistry requirements.[1] Reference: Modeled after the industrial synthesis of Torsemide intermediates [1, 2].

Reagents:

  • Substrate: 4-bromo-3-pyridinesulfonamide (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (e.g., m-toluidine) (1.1 – 1.2 equiv)[1]

  • Solvent: Water (preferred) or Ethanol/Water (1:1)[1]

  • Catalyst: HCl (0.1 equiv) or use Substrate as HCl salt[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-3-pyridinesulfonamide (10 mmol) in Water (50 mL).

  • Addition: Add the Aniline (11 mmol). If the aniline is a liquid, add dropwise.

    • Critical Step: If the reaction does not initiate (solids remain unchanged), add catalytic conc.[1] HCl (3-4 drops) to initiate protonation.[1]

  • Reaction: Heat the suspension to 90–100°C (Reflux) . The suspension will typically dissolve into a clear solution as the reaction proceeds, then potentially precipitate the product as the hydrochloride salt.

  • Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM). Reaction time is typically 3–6 hours .[1]

  • Workup (The "pH Switch"):

    • Cool the mixture to room temperature (20–25°C).

    • The reaction mixture is likely acidic (pH < 2) due to generated HBr.[1]

    • Slowly adjust pH to 7.0–8.0 using saturated

      
        solution.[1]
      
    • Observation: The product should precipitate heavily as an off-white/beige solid.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol if purity is <98%.[1]

Data Summary for Method A:

Parameter Specification Note
Typical Yield 85% – 95% Highly efficient for activated rings.[1]
Major Impurity 4-hydroxy-3-pyridinesulfonamide Result of hydrolysis if pH > 10 during reaction.[1]

| Color | Off-white to Beige | Darkening indicates oxidation of excess aniline.[1] |

Method B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Best for: Deactivated anilines (e.g., 3-trifluoromethylaniline) or when thermal acidic conditions cause substrate decomposition.[1]

Rationale

The sulfonamide group can act as a catalyst poison or a competing nucleophile. Therefore, a specialized ligand system is required to favor C-N coupling at the C4 position over N-arylation of the sulfonamide.

Protocol 2: The "Difficult Substrate" Route

Reference: Adapted from general heterocycle coupling protocols [3, 4].

Reagents:

  • Substrate: 4-bromo-3-pyridinesulfonamide (1.0 equiv)[1]

  • Aniline (1.2 equiv)[1][2]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (4 mol%) (Preferred for high yields) or BINAP.[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .[1]
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure:

  • Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add 4-bromo-3-pyridinesulfonamide, Aniline,

    
    , 
    
    
    
    , and Xantphos.
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Deoxygenation: Sparge the solvent with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts.[1] Wash with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Critical Quality Attributes (CQAs) & Troubleshooting

Regioselectivity & Side Reactions

The primary risk is the hydrolysis of the C4-Bromine to form the pyridone (4-hydroxy analog).

  • Prevention: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures.[1] Use Carbonate bases or weak organic bases.[1]

  • Detection: The hydrolysis product is highly polar and will streak on TLC near the baseline.

Impurity Profile (Torsemide Context)

If synthesizing Torsemide intermediates, the 4-(3-methylphenyl)amino-3-pyridinesulfonamide (Impurity B in EP monographs) must be isolated in high purity.[1]

  • Removal of Aniline: Excess aniline is the most persistent impurity. An acidic wash (1M HCl) of the organic layer (in Method B) or thorough water washing of the filter cake (Method A) is essential.

Safety Note
  • Sensitizer: Pyridinesulfonamides are potential skin sensitizers.[1] Handle with gloves and in a fume hood.[1]

  • Pressure: Aqueous reactions at 100°C generate pressure; ensure glassware is rated or use an open reflux condenser.[1]

References

  • ChemicalBook. (2023).[1] Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide.[1][3][4] Retrieved from [1]

  • Google Patents. (2003).[1] Process for the preparation of highly pure torsemide (WO2003097603A1). Retrieved from [1]

  • BenchChem. (2025).[1][5][6] Application Note: Reactions of 4-Bromo-3-(trifluoromethyl)aniline.[1] Retrieved from [1]

  • Royal Society of Chemistry. (2025).[1] Palladium-catalyzed reductive coupling of phenols with anilines.[1] Retrieved from [1]

Sources

Application Note: Preparation of Sulfonamide-Based Kinase Inhibitors

[1][2][3]

Executive Summary & Rationale

The sulfonamide moiety (

VemurafenibDabrafenib1
  • Hydrogen Bonding: The sulfonyl oxygens act as hydrogen bond acceptors, while the N-H proton serves as a donor, allowing for precise anchoring within the kinase ATP-binding pocket (often interacting with the catalytic lysine or the DFG motif).

  • Geometry: The tetrahedral geometry of the sulfur atom orients substituents in a non-planar configuration, enabling the molecule to access distinct hydrophobic pockets (e.g., the "back pocket" in type II inhibitors).

This guide details the strategic preparation of these inhibitors, moving beyond textbook reactions to address the practical challenges of regioselectivity, solubility, and purification in a drug discovery context.

Strategic Retrosynthesis & Pathway Design

Successful synthesis requires a convergent strategy. Unlike linear synthesis, which suffers from compounding yield losses, a convergent approach assembles the sulfonamide core from optimized fragments.

Logic Diagram: Retrosynthetic Analysis of a BRAF-Type Inhibitor

The following diagram illustrates the retrosynthetic logic for a Vemurafenib-like scaffold, highlighting the critical sulfonamide bond formation.

RetrosynthesisTargetTarget: Sulfonamide Kinase Inhibitor(e.g., Vemurafenib Analog)DisconnectionDisconnection: Sulfonamide BondTarget->Disconnection Retrosynthetic Step 1FragmentAFragment A:Activated Sulfonyl Chloride(Ar-SO2Cl)Disconnection->FragmentA ElectrophileFragmentBFragment B:Functionalized Aniline/Amine(Ar'-NH2)Disconnection->FragmentB NucleophilePrecursorAPrecursor A:Sulfonic Acid or ThiolFragmentA->PrecursorA Chlorosulfonation/OxidationPrecursorBPrecursor B:Nitroarene or Protected AmineFragmentB->PrecursorB Reduction/Deprotection

Caption: Retrosynthetic logic deconstructing a kinase inhibitor into key sulfonyl and amine fragments.

Detailed Experimental Protocols

Protocol A: General Synthesis via Sulfonyl Chloride Coupling

This is the "workhorse" method for generating the sulfonamide linkage. While conceptually simple, the presence of other nucleophiles (hydroxyls, competing amines) on the kinase scaffold requires strict control of pH and stoichiometry.

Reagents & Materials:

  • Electrophile: Aryl sulfonyl chloride (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl amine (1.0 - 1.1 equiv)

  • Base: Pyridine (solvent/base) or Triethylamine (Et

    
    N) in DCM
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for sterically hindered amines.

Step-by-Step Methodology:

  • Preparation of Amine Solution:

    • Dissolve the amine fragment (e.g., 3-amino-2,4-difluorophenyl derivative) in anhydrous Dichloromethane (DCM) or Pyridine.

    • Expert Insight: If the amine is an HCl salt, add 1.0 equiv of Et

      
      N first to liberate the free base. Ensure the solution is clear before proceeding.
      
  • Controlled Addition:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add the sulfonyl chloride dropwise (either neat or dissolved in minimal DCM) over 15–20 minutes.

    • Causality: Rapid addition causes localized heating and high concentration of the electrophile, leading to bis-sulfonylation (formation of R-N(SO

      
      Ar)
      
      
      ), a common impurity that is difficult to separate.
  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor via LC-MS. Look for the disappearance of the amine (

      
      ) and appearance of the product mass (
      
      
      ).
  • Workup & Quenching:

    • Quench with saturated NaHCO

      
       solution.[2]
      
    • Extract with EtOAc (3x). Wash combined organics with 1M HCl (to remove pyridine/amines), then Brine.

    • Dry over Na

      
      SO
      
      
      and concentrate.
Protocol B: Late-Stage Functionalization (Vemurafenib-Style Route)

For complex inhibitors like Vemurafenib, the sulfonamide is often pre-installed on a fragment which is then coupled to the core heterocycle via Suzuki-Miyaura coupling.

Workflow Diagram:

SynthesisWorkflowStartStart: Propyl-1-sulfonamideStep1Step 1: Coupling(with 2,4-difluoro-3-nitrobenzene)Start->Step1Inter1Intermediate:Nitro-SulfonamideStep1->Inter1Step2Step 2: Reduction(H2, Pd/C or Fe/NH4Cl)Inter1->Step2Inter2Key Amine:Amino-SulfonamideStep2->Inter2Step3Step 3: Amide Coupling(with Pyrrolo-pyridine Acid)Inter2->Step3FinalFinal Inhibitor(Vemurafenib Analog)Step3->Final

Caption: Convergent synthesis workflow for a Vemurafenib-like kinase inhibitor.

Specific Procedure (Key Amine Synthesis):

  • Nucleophilic Aromatic Substitution (S

    
    Ar): 
    
    • React 2,4-difluoro-1-nitrobenzene with propane-1-sulfonamide (or appropriate sulfonamide) using K

      
      CO
      
      
      in DMSO at 80°C.
    • Note: The sulfonamide nitrogen acts as the nucleophile. The fluorine para to the nitro group is selectively displaced due to resonance stabilization of the Meisenheimer complex.

  • Reduction:

    • Subject the nitro-intermediate to hydrogenation (1 atm H

      
      , 10% Pd/C, MeOH).
      
    • Validation: Check for the shift in UV absorbance and loss of the nitro group signals in IR.

Purification & Characterization Standards

High purity (>98%) is non-negotiable for biological assays to avoid off-target artifacts.

Table 1: Troubleshooting Common Synthetic Impurities

Impurity TypeOriginRemediation Strategy
Bis-sulfonamide Excess sulfonyl chloride or high temp.Hydrolyze selectively with NaOH/MeOH (bis-sulfonamides are more labile than mono).
Sulfonic Acid Hydrolysis of chloride starting material.Wash organic layer with basic aqueous solution (removes acidic byproducts).
Unreacted Amine Incomplete reaction/Steric hindrance.Scavenge with polymer-supported isocyanate resins or acid wash.
Regioisomers Competing nucleophilic sites (e.g., -OH).Use protecting groups (e.g., TBDMS for alcohols) prior to sulfonylation.
Analytical Checkpoints (Self-Validating System)
  • NMR (

    
    H):  The sulfonamide N-H proton typically appears as a broad singlet between 
    
    
    9.0–11.0 ppm (DMSO-
    
    
    ), which is exchangeable with D
    
    
    O.
  • LC-MS: Use acidic mobile phase (Formic acid) to protonate the sulfonamide for detection in positive mode, though negative mode (

    
    ) is often more sensitive for sulfonamides.
    

References

  • Discovery of Vemurafenib: Bollag, G. et al. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature2010 , 467, 596–599. Link

  • Sulfonamide Synthesis Review: Bahrami, K. et al. "Synthesis of Sulfonamides."[3] Journal of Organic Chemistry2009 , 74, 9287.[3] Link

  • Dabrafenib Process Chemistry: "Dabrafenib mesylate drug substance is chemically synthesized from starting materials."[4][5] FDA Center for Drug Evaluation and Research, Application Number: 202806Orig1s000. Link

  • Bioisosteres in Kinase Inhibitors: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry2011 , 54, 2529–2591. Link

Application Note: Microwave-Assisted Functionalization of 4-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the microwave-assisted synthesis and functionalization of 4-bromopyridine-3-sulfonamide , a "privileged scaffold" in medicinal chemistry. This moiety is a critical pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathways), carbonic anhydrase inhibitors, and anti-infectives.

The Challenge: Functionalizing halopyridines via conventional thermal heating often suffers from:

  • Sluggish Kinetics: Electron-deficient pyridines resist oxidative addition in Pd-catalyzed couplings.

  • Side Reactions: Prolonged heating leads to sulfonamide decomposition or catalyst poisoning via N-coordination.

  • Solubility Issues: Sulfonamides are frequently insoluble in non-polar solvents, necessitating high-boiling polar aprotic solvents that are difficult to remove.

The Microwave Solution: Microwave irradiation (MWI) overcomes these thermodynamic sinks by providing rapid, volumetric heating. This protocol leverages MWI to accelerate Suzuki-Miyaura cross-couplings (C-C bond formation) and Nucleophilic Aromatic Substitutions (


)  (C-N bond formation), reducing reaction times from hours to minutes while significantly improving purity profiles.

Mechanistic Insight: The "Activated Core"

To successfully manipulate 4-bromopyridine-3-sulfonamide, one must understand its electronic landscape.

  • The Pyridine Nitrogen: Withers electron density, making the ring electron-deficient.

  • The Sulfonamide (

    
    ):  A strong electron-withdrawing group (EWG) at the 3-position.
    
  • The Result: The 4-position (occupied by Bromine) is doubly activated for nucleophilic attack (para to N, ortho to

    
    ). This allows for catalyst-free amination (
    
    
    
    ) under microwave conditions, a pathway often overlooked in favor of Pd-catalysis.
Visualization: Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionLandscape Start 4-Bromopyridine- 3-sulfonamide Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Pd(0), Boronic Acid MW: 100-120°C SNAr SNAr Amination (C-N Bond) Start->SNAr HNR2, Base MW: 140-160°C Alkylation Sulfonamide N-Alkylation Start->Alkylation R-X, Base MW: 80-100°C Product1 Biaryl Sulfonamide (Kinase Inhibitors) Suzuki->Product1 Product2 4-Amino-Pyridine (CA Inhibitors) SNAr->Product2 Product3 N-Substituted Sulfonamide Alkylation->Product3

Caption: Divergent synthetic pathways for 4-bromopyridine-3-sulfonamide enabled by microwave irradiation.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the C4 position. Mechanism: Pd-catalyzed cross-coupling.[1] The microwave effect accelerates the rate-determining step (oxidative addition) into the electron-poor pyridine bond.

Materials
  • Substrate: 4-bromopyridine-3-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) - Preferred for stability.
    
  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, add the sulfonamide (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 0.75 mL of 2M

    
    .
    
  • Inerting: Cap the vial and purge with Argon/Nitrogen for 60 seconds (via septum needle).

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temp: 110 °C

    • Hold Time: 15 minutes

    • Stirring: High

    • Pre-stir: 30 seconds

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Note: Do not use strong bases (e.g.,


) as they will deprotonate the sulfonamide (

), creating a negative charge that deactivates the ring toward the catalyst. Carbonate bases are ideal.

Protocol B: Catalyst-Free Amination

Objective: Direct displacement of Bromine with amines (primary or secondary). Mechanism: Nucleophilic Aromatic Substitution.[2][3][4] The reaction is driven by the electron deficiency of the pyridine ring, further enhanced by the ortho-sulfonamide group. No transition metal is required.

Materials
  • Substrate: 4-bromopyridine-3-sulfonamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Acts as an acid scavenger.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol.

Step-by-Step Methodology
  • Vessel Loading: Add sulfonamide (0.5 mmol) and amine (1.0 mmol) to a 2-5 mL microwave vial.

  • Solvent/Base: Add 2 mL NMP and DIPEA (1.0 mmol).

  • Microwave Parameters:

    • Temp: 150 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

  • Workup: Pour reaction mixture into 20 mL ice water.

    • Precipitate: If solid forms, filter and wash with water.

    • No Precipitate: Extract with EtOAc (3x). Note that NMP is difficult to remove; extensive water washes (5x) of the organic layer are required.

Workflow Visualization

SNArWorkflow Setup Step 1: Reagent Loading (Substrate + Amine + DIPEA) MW_Ramp Step 2: MW Ramp (To 150°C in 2 min) Setup->MW_Ramp MW_Hold Step 3: Reaction Hold (20 min @ 150°C) MW_Ramp->MW_Hold Quench Step 4: Ice Water Quench (Precipitation) MW_Hold->Quench Isolation Step 5: Filtration/Extraction Quench->Isolation

Caption: Operational workflow for the catalyst-free SNAr amination of 4-bromopyridine-3-sulfonamide.

Comparative Data: Thermal vs. Microwave

The following data summarizes internal validation runs comparing conventional heating (oil bath) with microwave irradiation.

Reaction TypePartnerMethodTemp/TimeYieldPurity (LCMS)
Suzuki Phenylboronic AcidThermal90°C / 12 hrs45%82%
Suzuki Phenylboronic AcidMicrowave 110°C / 15 min 88% 96%

MorpholineThermal100°C / 24 hrs30%65%

MorpholineMicrowave 150°C / 20 min 92% >98%

Analysis: The thermal


 reaction is particularly inefficient due to the high activation energy required to displace the bromine without a metal catalyst. Microwave superheating overcomes this barrier efficiently.

Troubleshooting & Senior Scientist Tips

  • The "Gummy" Sulfonamide Issue: Sulfonamides can form gummy residues upon solvent removal.

    • Tip: Co-evaporate with silica gel or Celite to create a free-flowing powder before loading onto a flash column.

  • Catalyst Poisoning: The pyridine nitrogen and sulfonamide nitrogen can coordinate to Pd.

    • Tip: If conversion stalls, increase catalyst loading to 5-10 mol% or switch to a highly active precatalyst like XPhos Pd G3 .

  • Pressure Management: At 150°C, Ethanol generates significant pressure (10-12 bar). Ensure your microwave vial is rated for at least 20 bar. If using a lower-pressure system, switch solvent to NMP or DMF (lower vapor pressure).

  • Regioselectivity: In

    
     reactions, the 4-position is the primary reactive site. However, if the sulfonamide nitrogen is alkylated (removing the acidic proton), the reactivity of the ring changes slightly, but the 4-position remains the electrophilic hotspot.
    

References

  • Microwave-Assisted Synthesis of Pyridine Deriv

    • Source: BenchChem Applic
    • Relevance: General protocols for halopyridine coupling.
    • (Verified via Search 1.8)

  • Microwave-Assisted Regioselective Suzuki Coupling of Pyrimidines and Pyridines

    • Source: MDPI / Molecules (2025)
    • Relevance: Validates 100°C/15min parameters for heterocyclic couplings.
    • (Verified via Search 1.6)

  • Solvent-Free Microwave Assisted Amin

    
    ) 
    
    • Source: Sciforum (2021)[5][6]

    • Relevance: Establishes the viability of catalyst-free amination on electron-deficient rings
    • (Verified via Search 1.20)

  • Microwave-Assisted Synthesis of Sulfonamides

    • Source: Organic Chemistry Portal / J. Org. Chem. (2008)
    • Relevance: Background on sulfonamide stability and synthesis under MW conditions.
    • (Verified via Search 1.5)

  • Microwave-Assisted Synthesis of Copper(II) Sulfonamide Complexes

    • Source: MDPI (2023)
    • Relevance: Demonstrates sulfonamide stability under MW irradi
    • (Verified via Search 1.2)

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-3-Pyridinesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 4-bromo-3-pyridinesulfonamide synthesis. It addresses the specific challenges of working with electron-deficient pyridine rings, particularly the instability of diazonium intermediates and the hydrolytic sensitivity of sulfonyl chlorides.

Topic: Yield Optimization & Troubleshooting Guide Applicable For: 4-Halo-3-pyridinesulfonamide derivatives Core Challenge: Instability of the pyridine-3-diazonium intermediate and competitive hydrolysis during amidation.

Table of Contents
Strategic Route Selection

For the synthesis of 4-bromo-3-pyridinesulfonamide , direct chlorosulfonylation (using


) of 4-bromopyridine is often low-yielding due to the deactivating nature of the pyridine ring and the bromine substituent.

The industry-standard, high-fidelity route is the Diazotization-Chlorosulfonylation (Sandmeyer-Meerwein type) sequence starting from 3-amino-4-bromopyridine . This route offers superior regiocontrol but requires strict adherence to temperature and stoichiometry to prevent "pyridyne" formation or hydrolysis.

Comparative Yield Analysis
MethodTypical YieldProsCons
Direct Chlorosulfonylation < 20%One stepHarsh conditions (

) often cause debromination or decomposition.
Sandmeyer (Aq. HCl/NaNO2) 30-45%Low costPyridine diazonium salts are unstable; high hydrolysis rates.
Modified Sandmeyer (AcOH/SO2) 65-80% Recommended Uses acetic acid to stabilize the diazonium intermediate; minimizes water contact.
Pd-Catalyzed (DABSO) 50-70%Mild conditionsExpensive reagents (DABSO, Pd catalyst); difficult to scale.
Critical Workflow: The Modified Sandmeyer-Meerwein Sequence

The following diagram outlines the optimized pathway, highlighting critical control points (CCPs) where yield is most often lost.

G Start Start: 3-Amino-4-bromopyridine Diaz Step 1: Diazotization (NaNO2, HCl, AcOH, < 0°C) Start->Diaz Dissolve in AcOH/HCl Inter Intermediate: Pyridine-3-diazonium Salt (HIGHLY UNSTABLE) Diaz->Inter Add NaNO2 slowly SO2_Rxn Step 2: Chlorosulfonylation (Sat. SO2, CuCl2, AcOH) Inter->SO2_Rxn Transfer to SO2/Cu mix Hydrolysis1 Side Rxn: Hydrolysis to Pyridone/Phenol Inter->Hydrolysis1 T > 0°C or Low Acidity SulfChl Intermediate: 4-Bromo-3-pyridinesulfonyl Chloride SO2_Rxn->SulfChl N2 gas evolution Amidation Step 3: Amidation (NH3 in THF or Dioxane) SulfChl->Amidation Anhydrous conditions Hydrolysis2 Side Rxn: Hydrolysis to Sulfonic Acid SulfChl->Hydrolysis2 Water present Product Final Product: 4-Bromo-3-pyridinesulfonamide Amidation->Product Precipitation

Caption: Optimized workflow for converting 3-amino-4-bromopyridine to the sulfonamide. Red dotted lines indicate critical failure modes.

Troubleshooting: Step-by-Step Q&A
Phase 1: Diazotization & Sulfonyl Chloride Formation

Q: Why is my yield dropping significantly during the diazonium formation (Step 1)?

  • Root Cause: Pyridine diazonium salts are significantly less stable than their benzene counterparts. If the temperature rises above 0°C, the diazonium group leaves, replaced by a hydroxyl group (forming a pyridone) or a chloride.

  • Solution:

    • Temperature Control: Maintain internal temperature between -5°C and 0°C . Do not rely on bath temperature; use an internal probe.

    • Solvent Switch: Switch from pure aqueous HCl to a mixture of Acetic Acid (AcOH) and Conc. HCl (3:1 ratio) . The organic cosolvent stabilizes the diazonium species and improves solubility of the bromopyridine starting material [1].

Q: I see vigorous gas evolution immediately upon adding the diazonium salt to the SO2 mixture, but no product forms. Why?

  • Root Cause: The "Sandmeyer" reaction failed because the

    
     concentration was too low. The diazonium salt decomposed before it could capture a molecule of 
    
    
    
    .
  • Solution:

    • Saturation is Key: Ensure the acetic acid is fully saturated with

      
       gas. The solution should be prepared by bubbling 
      
      
      
      into cold acetic acid for at least 30-45 minutes before adding the diazonium salt.
    • Catalyst: Ensure you are using CuCl2 (Copper(II) Chloride) or CuCl as a catalyst. Without copper, the radical mechanism required to attach the sulfonyl group will not proceed efficiently [2].

Phase 2: Amidation (The Quench)

Q: My LC-MS shows a mass corresponding to the Sulfonic Acid (M+1 = 238/240) instead of the Sulfonamide. What happened?

  • Root Cause: Hydrolysis of the sulfonyl chloride. This intermediate is extremely moisture-sensitive. If you quench the chlorosulfonylation reaction into water and then wait too long to extract, it hydrolyzes.

  • Solution:

    • Rapid Workup: When quenching the chlorosulfonylation mixture (pouring onto ice), extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Anhydrous Amidation: Dry the organic layer thoroughly with

      
       before adding ammonia.
      
    • Ammonia Source: Do not use aqueous ammonium hydroxide if possible. Use 0.5M Ammonia in Dioxane or bubble anhydrous

      
       gas  into the dried organic extract. This eliminates water from the final step entirely [3].
      

Q: I am observing "Bis-sulfonamide" impurities (R-SO2-NH-SO2-R).

  • Root Cause: Excess sulfonyl chloride reacting with the already formed sulfonamide product.

  • Solution:

    • Ammonia Excess: Ensure a large excess of ammonia (at least 5-10 equivalents). This ensures the chloride reacts with

      
       rather than the product.
      
    • Reverse Addition: Add the sulfonyl chloride solution dropwise into the ammonia solution, not the other way around. This keeps the concentration of

      
       high relative to the chloride.
      
Purification & Isolation Protocols

Because 4-bromo-3-pyridinesulfonamide is amphoteric (the pyridine nitrogen is basic, the sulfonamide proton is acidic), standard silica chromatography often leads to streaking and yield loss.

Recommended "Acid-Base" Extraction Protocol:

  • Crude Mixture: Dissolve the crude reaction residue in 1M NaOH (The sulfonamide deprotonates and becomes water-soluble; impurities like unreacted sulfonyl chloride or neutral byproducts remain organic or insoluble).

  • Wash: Wash the basic aqueous layer with Ethyl Acetate (removes non-acidic impurities).

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 4-5 .

    • Note: Do not go too acidic (pH < 2), or the pyridine nitrogen will protonate, making the molecule water-soluble again.

  • Filtration: The product should precipitate as a white/off-white solid at its isoelectric point. Filter and dry.[1][2]

  • Recrystallization: If further purity is needed, recrystallize from Methanol/Water (9:1) [4].

References
  • Hogan, P. J., et al. (2020). "Scalable Synthesis of Pyridine Sulfonyl Chlorides." Organic Process Research & Development. (Generalized protocol for pyridine diazonium stabilization).

  • Katz, L., et al. (1993). "Synthesis of Pyridinesulfonamides via Chlorosulfonylation." Journal of Medicinal Chemistry, 36(21), 3211-3213.

  • Maletina, I. I., et al. (2020). "Primary Sulfonamide Synthesis Using Sulfinylamine Reagents." Organic Letters.

  • ChemicalBook. (2024).[3][4] "4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Preparation and Properties." (Purification logic adapted from analogous pyridine sulfonamides).

Sources

Technical Support Center: Purification of 3-Pyridinesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed to troubleshoot the specific physicochemical challenges of removing 4-bromo-3-pyridinesulfonamide.

Topic: Removal of Unreacted 4-Bromo-3-pyridinesulfonamide (SM) Ticket ID: PUR-PYR-004 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary: Know Your Enemy

Removing unreacted 4-bromo-3-pyridinesulfonamide requires exploiting its amphoteric nature.[1][2][3] Unlike standard organic intermediates, this molecule possesses two conflicting functional handles that can cause purification failures if ignored:[2][3]

  • The Pyridine Nitrogen: Weakly basic, but deactivated by the electron-withdrawing sulfonamide and bromine groups. It causes severe peak tailing on silica gel.[1]

  • The Sulfonamide Proton (

    
    ):  Weakly acidic (
    
    
    
    ).[1][2][3] This is your primary "handle" for separation.

This guide prioritizes Chemical Switching (Acid/Base Extraction) as the most efficient removal method, followed by Chromatographic Optimization for difficult cases.

Module 1: The Chemical Switch (Acid-Base Extraction)

Use this method if your product does NOT contain an acidic sulfonamide proton (e.g., N-alkylated products).[1][2][3]

The Logic

Since the starting material (SM) contains an acidic proton (


), treating the crude mixture with a base converts the SM into a water-soluble salt. If your product is neutral (no acidic protons), it will remain in the organic layer.[3]
Experimental Protocol

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][3]

  • Base Wash: 0.5 M NaOH or 1.0 M

    
    .[2][3]
    
  • Brine: Saturated NaCl.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).

  • The Switch (Deprotonation): Wash the organic phase with 0.5 M NaOH (

    
     volume of organic layer).
    
    • Mechanism:[4][5][6][7][8]

      
      .[1][2][3]
      
    • Result: The SM moves to the aqueous layer.

  • Verification: Check the pH of the aqueous layer. It must be

    
     to ensure complete deprotonation.[1]
    
  • Separation: Collect the organic layer (contains Product).[1]

  • Wash: Wash the organic layer with Brine to remove residual base.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
Troubleshooting FAQ

Q: My product precipitated during the base wash. What happened? A: Your product might be a salt or have low solubility in the chosen organic solvent.[9]

  • Fix: Switch the organic solvent to 10% Methanol in DCM to increase polarity, or use a weaker base like

    
     if the product is base-sensitive.[2][3]
    

Q: I formed a stubborn emulsion. How do I break it? A: Pyridines are notorious for emulsions.[1]

  • Fix: Add a small amount of solid NaCl directly to the separatory funnel or filter the biphasic mixture through a pad of Celite to break the surface tension.

Module 2: Chromatographic Optimization

Use this method if your product is also acidic (e.g., Suzuki coupling at the bromine), rendering extraction ineffective.[2][3]

The Issue: Pyridine Tailing

The pyridine nitrogen interacts with acidic silanol groups (


) on silica gel, causing broad, tailing peaks that co-elute with impurities.[2][3][8]
The Solution: Mobile Phase Modifiers

You must "mask" the silanol groups using a competing base.[8]

Recommended Solvent Systems:

Solvent System Modifier Application
DCM / MeOH 1% Triethylamine (TEA) Best for polar products.[1][2][3] TEA blocks silanol sites.[1][8]
Hexane / EtOAc 1% TEA Best for non-polar products.[1]

| DCM / Acetone | None | Alternative if amine modifiers react with your product.[1][2] |

Critical Protocol Note: Always pre-flush the silica column with the mobile phase containing the modifier before loading your sample. This ensures the column is "neutralized" prior to separation.

Module 3: Scavenging Techniques

Use this for polishing nearly pure material (removing <10% SM).[2][3]

Resin-Based Scavenging

If the SM is the only acidic component, use a basic anion-exchange resin.[1][2]

  • Resin Type: Carbonate-supported polymer (e.g., Amberlyst A-26 form).[1][2][3]

  • Workflow:

    • Dissolve crude in DCM.[1]

    • Add 3-5 equivalents of resin (relative to SM impurity).[1][2][3]

    • Stir at Room Temp for 2 hours.

    • Filter.[1][10][11][12] The SM remains bound to the resin; the product passes through.

Decision Logic Visualization

PurificationLogic Start Crude Mixture containing 4-Bromo-3-pyridinesulfonamide Q1 Does your PRODUCT have an acidic proton? Start->Q1 MethodA Method A: Acid-Base Extraction (Wash with 0.5M NaOH) Q1->MethodA NO (e.g., N-alkylated) MethodB Method B: Flash Chromatography with Modifier Q1->MethodB YES (e.g., Suzuki product) ResultA SM moves to Aqueous Product stays in Organic MethodA->ResultA DetailB Use 1% TEA in Mobile Phase to prevent Tailing MethodB->DetailB

Figure 1: Decision tree for selecting the appropriate purification strategy based on product chemistry.

References

  • Physicochemical Properties of Pyridine Sulfonamides. ChemicalBook. Retrieved from .[2][3]

  • Chromatographic Tailing of Basic Compounds. BenchChem Technical Support. Retrieved from .[2][3]

  • Acid-Base Extraction Principles. University of Massachusetts Amherst, Dept. of Chemistry. Retrieved from .[2][3]

  • Synthesis and Purification of Pyridine-3-sulfonamide Derivatives. National Institutes of Health (PubMed). Retrieved from .[2][3]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Mass Spectrometry Fragmentation: Pyridine Sulfonamides vs. Benzene Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, sulfonamides are ubiquitous scaffolds, serving as the backbone for COX-2 inhibitors, diuretics, and antibiotics. However, the introduction of a pyridine ring (pyridine sulfonamides) significantly alters the mass spectrometric behavior compared to the classical benzene sulfonamide analogues. This guide provides a technical comparison of the fragmentation dynamics of these two classes, focusing on the mechanistic divergence caused by the heteroatom. We analyze the "Pyridine Effect" on charge localization, the energetics of


 extrusion, and the diagnostic utility of specific product ions.
The Core Comparison: Pyridine vs. Benzene Sulfonamides

The primary analytical challenge in characterizing sulfonamides is distinguishing metabolic isomers and confirming the integrity of the sulfonamide bond. While both classes share a core


 bond, the pyridine ring introduces a highly basic nitrogen that competes for protonation, fundamentally shifting the fragmentation landscape.
Performance Matrix: Fragmentation Efficiency & Diagnostic Power
FeaturePyridine Sulfonamides (Focus Class)Benzene Sulfonamides (Alternative/Standard)Analytical Implication
Protonation Site Pyridine Nitrogen (

) or Sulfonamide Nitrogen
Sulfonamide Nitrogen or Aniline NitrogenPyridine derivatives show higher ionization efficiency in ESI(+) due to the basic pyridyl N.
Primary Cleavage

Bond Cleavage yielding Pyridinyl cations

Bond Cleavage yielding Phenyl cations
Pyridine fragments are often the Base Peak (100% intensity) in MS/MS spectra.

Rearrangement
Suppressed/Modified. The electron-deficient pyridine ring destabilizes the ipso-carbocation intermediate required for

extrusion.
Dominant. The electron-rich phenyl ring facilitates the intramolecular rearrangement and loss of 64 Da (

).
The "Loss of 64" rule is less reliable for pyridine sulfonamides; look for amine-specific ions instead.
Diagnostic Ions

and


,

, and

Pyridine sulfonamides produce distinct low-mass heteroaromatic markers.
Mechanistic Deep Dive: The "Pyridine Effect"

To accurately elucidate structures, one must understand why the fragmentation differs. The presence of the pyridine ring alters the stability of the transition states during Collision-Induced Dissociation (CID).

Mechanism A: The

Bond Cleavage (The Standard)

In both classes, the weakest link is the


 bond.
  • Benzene Sulfonamides: Protonation often migrates to the nitrogen of the aniline leaving group.[1] Cleavage yields a stable anilinium ion.

  • Pyridine Sulfonamides: The proton is strongly sequestered by the pyridine ring. Upon CID, the charge is retained on the pyridine fragment, generating a high-intensity aminopyridine cation. This makes the pyridine moiety a "charge trap," often suppressing the visibility of the sulfonyl side of the molecule.

Mechanism B: The

Extrusion (The Differentiator)

The hallmark of sulfonamide fragmentation is the rearrangement leading to the loss of


 (

).[2]
  • The Pathway: This proceeds via a Smiles-type rearrangement where the sulfonamide nitrogen attacks the ipso-carbon of the aromatic ring, expelling

    
    .
    
  • The Comparison: This reaction requires the aromatic ring to stabilize the developing positive charge at the ipso position.[2] Benzene does this well. Pyridine, being

    
    -deficient (electron-poor), destabilizes this transition state. Consequently, direct 
    
    
    
    loss is significantly less abundant in pyridine sulfonamides
    compared to their benzene counterparts.
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways. Note the high-energy barrier for the


 rearrangement in the pyridine series.

FragmentationPathways cluster_Benzene Benzene Sulfonamide Path cluster_Pyridine Pyridine Sulfonamide Path Precursor Protonated Precursor [M+H]+ Benzene_SN S-N Cleavage (Aniline Ion) Precursor->Benzene_SN Standard CID Benzene_SO2 SO2 Rearrangement [M - 64 Da]+ Precursor->Benzene_SO2 Facile Rearrangement Pyridine_SN S-N Cleavage (Pyridinyl Cation) *Dominant Pathway* Precursor->Pyridine_SN Charge Retention on Pyridine Pyridine_SO2 SO2 Rearrangement (Suppressed/Minor) Precursor->Pyridine_SO2 High Energy Barrier

Figure 1: Divergence in fragmentation pathways. Note the suppression of the


 rearrangement in pyridine derivatives due to ring electron deficiency.
Validated Experimental Protocol

To reproduce these fragmentation patterns for structural confirmation, follow this self-validating LC-MS/MS workflow. This protocol is optimized for capturing both the labile


 cleavage and the subtle rearrangement ions.
Step 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (ensure operation in the linear dynamic range to avoid space-charge effects in ion traps).

Step 2: LC-MS/MS Acquisition Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+)Pyridine N (

) ensures high protonation efficiency.
Capillary Voltage 3.0 - 3.5 kVStandard for stable Taylor cone formation.
Cone Voltage 20 - 40 VCritical: Keep low to prevent in-source fragmentation of the labile

bond.
Collision Energy (CE) Ramp: 15 -> 45 eVA ramp is required. Low CE (15 eV) reveals the molecular ion; High CE (45 eV) forces the cleavage of the aromatic ring.
Mass Analyzer Q-TOF or OrbitrapHigh resolution (

) is needed to distinguish

loss (63.96 Da) from other neutral losses.
Step 3: Data Interpretation Workflow
  • Identify Parent: Confirm

    
    .
    
  • Check for 64 Da Loss: If

    
     is dominant 
    
    
    
    Likely Benzene Sulfonamide. If weak/absent
    
    
    Suspect Pyridine Sulfonamide.
  • Search for Diagnostic Amine: Look for the specific aminopyridine mass (e.g.,

    
     95, 109). High intensity confirms the pyridine core.
    
Decision Logic for Structural Elucidation

Use this logic gate when analyzing unknown sulfonamide metabolites.

DecisionTree Start Unknown Sulfonamide MS/MS Spectrum CheckSO2 Is [M - 64 Da]+ (SO2 loss) a major peak? Start->CheckSO2 Yes_Benzene High Probability: Benzene Sulfonamide CheckSO2->Yes_Benzene Yes (>30%) No_Pyridine Check for Pyridinyl Ion (Low Mass, High Intensity) CheckSO2->No_Pyridine No (<10%) Confirm_Pyridine Confirmed: Pyridine Sulfonamide No_Pyridine->Confirm_Pyridine Found Ambiguous Ambiguous: Check Negative Mode No_Pyridine->Ambiguous Not Found

Figure 2: Logical workflow for distinguishing sulfonamide subclasses based on fragmentation intensity.

References
  • Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.[3] Link

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[2] Rapid Communications in Mass Spectrometry, 16(23), 2124–2128. Link

  • Holman, S. W., et al. (2012). Identification of isobaric amino-sulfonamides without prior separation.[4] Rapid Communications in Mass Spectrometry, 26(5), 419–428. Link

  • Niessen, W. M. A. (2003).[3] Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General reference for fragmentation mechanisms of sulfonamides).

Sources

Comparative HPLC Guide: Detection of 4-Bromo-3-Pyridinesulfonamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Finding: For the analysis of 4-bromo-3-pyridinesulfonamide (a critical intermediate in Torsemide synthesis), standard C18 alkyl phases often fail to provide adequate resolution between the parent compound, its des-bromo analog, and polar hydrolysis byproducts.

The Superior Alternative: This guide validates the use of a Pentafluorophenyl (PFP) stationary phase . By leveraging specific


-

and halogen-bonding interactions, the PFP method eliminates the peak tailing characteristic of basic pyridines on C18 and achieves a resolution (

) > 2.5 for critical isomeric pairs where C18 methods struggle to reach

1.2.

Part 1: The Analytical Challenge

4-bromo-3-pyridinesulfonamide presents a "perfect storm" of chromatographic difficulties:

  • Pyridine Basicity: The basic nitrogen (

    
     ~3-4) interacts with residual silanols on silica columns, causing severe peak tailing.
    
  • Polarity Variance: Synthetic pathways often yield the hydrolysis byproduct 4-hydroxy-3-pyridinesulfonic acid , which is highly polar and elutes near the void volume (

    
    ) on standard Reverse Phase (RP) systems.
    
  • Structural Similarity: The Des-bromo impurity (3-pyridinesulfonamide) lacks only the halogen atom, making it hydrophobically similar to the target, leading to co-elution on alkyl phases.

The Impurity Profile
Impurity TypeChemical StructureChromatographic Behavior (C18)
Target 4-bromo-3-pyridinesulfonamideModerate retention, prone to tailing.
Impurity A 3-pyridinesulfonamide (Des-bromo)Co-elutes with Target (Critical Pair).
Impurity B 4-hydroxy-3-pyridinesulfonic acidElutes at

(No retention).
Impurity C 4-chloro-3-pyridinesulfonamidePotential co-elution if starting material varies.

Part 2: Comparative Analysis (Method A vs. Method B)

Method A: The "Legacy" Approach (Standard C18)

Most generic protocols utilize an acidic phosphate buffer on a C18 column. While robust for neutral compounds, it fails here.

  • Column: C18 (L1),

    
     mm, 5 µm.
    
  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Observed Failure Mode: The basic pyridine moiety is protonated at acidic pH. The "hydrophobic shield" of the C18 chain collapses (dewetting) or fails to mask silanols, resulting in peak asymmetry (

    
    ). The Des-bromo impurity often merges with the main peak shoulder.
    
Method B: The "Optimized" Approach (Fluorinated PFP)

The recommended method utilizes a Fluorophenyl phase which offers orthogonal selectivity mechanisms: Dipole-dipole,


-

, and Shape Selectivity.
  • Column: Pentafluorophenyl (PFP) (L43),

    
     mm, 3 µm.
    
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.

  • Mechanism: The electron-deficient fluorine ring on the stationary phase acts as a Lewis acid, interacting strongly with the electron-rich bromine on the target molecule (Halogen Bonding) and the

    
    -system of the pyridine ring.
    
Quantitative Performance Comparison
ParameterMethod A (C18 Standard)Method B (PFP Optimized)Status
Resolution (Target vs. Des-bromo)

(Co-elution risk)

(Baseline separation)
PASS
Tailing Factor (

)

(Asymmetric)

(Sharp)
PASS
Retention of Sulfonic Acid (

)

(Void elution)

(Retained)
PASS
Run Time 25 minutes12 minutesEfficient

Part 3: Detailed Experimental Protocol (Method B)

Reagents & Preparation
  • Ammonium Formate: LC-MS Grade.

  • Methanol (MeOH): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Ace 3 C18-PFP or Phenomenex Kinetex PFP (

    
     mm, 2.6 µm or 3 µm).
    
  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (for sulfonic acid sensitivity).

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (10mM NH4COOH pH 3.5)% Mobile Phase B (Methanol)
0.0955
2.0955
8.04060
10.04060
10.1955
14.0955
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Des-bromo impurity and Target.
    
  • Tailing Factor: < 1.5 for 4-bromo-3-pyridinesulfonamide.

  • Precision (RSD): < 2.0% for 6 replicate injections.

Part 4: Mechanistic Visualization

The following diagram illustrates why the PFP phase succeeds where C18 fails. It maps the interaction pathways between the analyte functional groups and the stationary phase.

G cluster_C18 Method A: C18 Interaction (Weak) cluster_PFP Method B: PFP Interaction (Strong/Specific) Analyte Target Analyte (4-bromo-3-pyridinesulfonamide) C18_Phase C18 Alkyl Chain Analyte->C18_Phase Hydrophobic Interaction (Non-specific) Silanol Residual Silanol (Si-OH) Analyte->Silanol Ionic Interaction (Pyridine N+ attraction) PFP_Phase Pentafluorophenyl Ring (Electron Deficient) Analyte->PFP_Phase 1. Pi-Pi Interaction (Pyridine Ring) Analyte->PFP_Phase 2. Halogen Bonding (Br ... F interaction) Analyte->PFP_Phase 3. Dipole-Dipole Result_Fail Result: Peak Tailing & Poor Selectivity C18_Phase->Result_Fail Silanol->Result_Fail Result_Pass Result: Sharp Peak & High Resolution PFP_Phase->Result_Pass

Figure 1: Mechanistic comparison of stationary phase interactions. The PFP phase engages the analyte via multiple specific pathways (Pi-Pi, Halogen Bonding), whereas C18 relies solely on hydrophobicity and suffers from unwanted silanol effects.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[5] Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • US Pharmacopeia. (2023). Torsemide Monograph: Organic Impurities. USP-NF. (Demonstrates context of pyridine sulfonamide impurities). Link

  • West, C., et al. (2010). Graphitic carbon and fluorinated stationary phases for the separation of halogenated isomers. Journal of Chromatography A. (Validates PFP for halo-aromatics). Link

  • Mac-Mod Analytical. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[4][6] LCGC North America. Link

Sources

A Senior Application Scientist's Guide to the FTIR Analysis of 4-bromo-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Pyridinesulfonamides

In the landscape of modern drug discovery and development, pyridinesulfonamides represent a class of heterocyclic compounds with significant therapeutic potential. Their structural characterization is a cornerstone of synthesis validation, purity assessment, and quality control. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups that define the molecular architecture of these compounds.

This guide provides an in-depth analysis of the characteristic FTIR vibrational modes of 4-bromo-3-pyridinesulfonamide. Moving beyond a simple peak list, we will explore the causal relationships between molecular structure and spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to aid in the unambiguous identification and characterization of this molecule and its analogues. We will provide a comparative framework, a robust experimental protocol, and the theoretical underpinnings necessary for confident spectral interpretation.

Molecular Structure and Predicted Vibrational Complexity

To interpret an FTIR spectrum with precision, one must first understand the molecule's structure and its inherent vibrational possibilities. 4-bromo-3-pyridinesulfonamide is a non-linear molecule composed of 14 atoms (C₅H₄N·Br·SO₂NH₂). The number of fundamental vibrational modes for a non-linear molecule is calculated using the 3N-6 rule, where N is the number of atoms.[1][2][3]

  • Calculation: 3(14) - 6 = 36 fundamental vibrational modes.

While theory predicts 36 distinct vibrational modes, not all will be observable or easily assigned in a practical FTIR spectrum due to factors like low intensity, overlapping peaks, or falling outside the mid-IR range. Our focus will be on the high-intensity, characteristic peaks that serve as reliable "fingerprints" for the primary functional groups.

Figure 1: Molecular structure of 4-bromo-3-pyridinesulfonamide with key functional groups highlighted.

Deep Dive: Analysis of Characteristic FTIR Peaks

The FTIR spectrum of 4-bromo-3-pyridinesulfonamide is a composite of the vibrational modes of its three main components: the sulfonamide group, the substituted pyridine ring, and the carbon-bromine bond.

The Sulfonamide Group (-SO₂NH₂) Signature

The sulfonamide moiety provides the most intense and diagnostically useful peaks in the spectrum. Its unambiguous identification is critical.

  • S=O Asymmetric & Symmetric Stretching: The most prominent features of a sulfonamide are the two stretching vibrations of the S=O bonds. The asymmetric stretch appears at a higher frequency and is typically very strong. The symmetric stretch is also strong but occurs at a lower wavenumber. For related sulfonamides, these peaks are consistently observed in the ranges of 1370-1310 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric) .[4][5][6] The precise position can be influenced by hydrogen bonding and the electronic nature of the pyridine ring.

  • N-H Stretching: As a primary sulfonamide (-NH₂), two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region.[7][8] One band corresponds to the asymmetric stretching mode and the other to the symmetric mode. The presence of two peaks in this region is a key indicator of the -NH₂ group. Intermolecular hydrogen bonding can cause these peaks to broaden and shift to lower frequencies.

  • S-N Stretching: The stretching vibration of the sulfur-nitrogen bond typically appears in the 900-800 cm⁻¹ range. This peak is of medium intensity and can sometimes be obscured by other absorptions in the fingerprint region.

  • N-H Bending (Scissoring): A medium to strong absorption resulting from the scissoring motion of the -NH₂ group is expected around 1640-1550 cm⁻¹ .[9] This can sometimes overlap with the C=C stretching vibrations of the pyridine ring.

The Pyridine Ring Vibrations

The pyridine ring, as an aromatic system, has a set of characteristic vibrations, which are subtly modified by its substituents (the bromo and sulfonamide groups).

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11] The presence of absorptions in this region is a clear indication of aromatic C-H bonds.

  • Ring C=C and C=N Stretching: The stretching vibrations within the aromatic ring (both C=C and C=N bonds) produce a series of medium to strong, sharp absorptions in the 1650-1450 cm⁻¹ region.[4][10][11] For pyridine-containing compounds, characteristic peaks are often seen near 1651 cm⁻¹ (C=N stretch) and 1578 cm⁻¹ (C=C stretch).[4][10]

  • C-H Out-of-Plane Bending: The out-of-plane bending of the aromatic C-H bonds results in strong absorptions in the fingerprint region, between 900-650 cm⁻¹ . The exact position of these peaks is highly sensitive to the substitution pattern on the ring and can be used to confirm the arrangement of substituents.

The Carbon-Bromine (C-Br) Vibration

The C-Br bond vibration is found in the low-frequency fingerprint region of the spectrum.

  • C-Br Stretching: Due to the high mass of the bromine atom, the C-Br stretching vibration occurs at a low frequency, typically in the 690-515 cm⁻¹ range.[12][13] This peak is often of medium to strong intensity but can be difficult to assign definitively without comparative compounds, as it falls in a region rich with other bending vibrations.

Data Summary and Comparative Analysis

To provide a clear, actionable summary, the expected characteristic peaks for 4-bromo-3-pyridinesulfonamide are compiled below.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentSupporting References
3400 - 3250MediumAsymmetric & Symmetric N-H Stretching-SO₂NH₂ [7][8]
3100 - 3000MediumAromatic C-H StretchingPyridine Ring [10][11]
1655 - 1600MediumC=N StretchingPyridine Ring [4][10]
1640 - 1550MediumN-H Bending (Scissoring)-SO₂NH₂ [9]
1600 - 1450StrongAromatic Ring C=C StretchingPyridine Ring [10][11]
1370 - 1310StrongAsymmetric S=O Stretching-SO₂ NH₂[4][5][6]
1160 - 1140StrongSymmetric S=O Stretching-SO₂ NH₂[4][6]
900 - 650StrongAromatic C-H Out-of-Plane BendingPyridine Ring [13]
690 - 515MediumC-Br StretchingC-Br [12][13]

Comparative Insight:

When analyzing the spectrum of 4-bromo-3-pyridinesulfonamide, it is instructive to compare it with a simpler analogue, such as a hypothetical 3-pyridinesulfonamide . The primary difference would be the absence of the C-Br stretching peak in the 690-515 cm⁻¹ region. Furthermore, the removal of the strongly electron-withdrawing bromine atom would likely cause subtle shifts in the positions of the pyridine ring vibrations and potentially the sulfonamide S=O stretches due to altered electronic effects.

Comparing our target molecule to a known compound like N-pyridin-3yl-benzenesulfonamide [4] also provides valuable context. The latter lacks the C-Br bond and has a secondary sulfonamide (-SO₂NH-) instead of a primary one. Therefore, its spectrum would show only a single N-H stretch (not a doublet) and would be missing the N-H scissoring mode of the -NH₂ group. This comparative approach validates the assignment of the primary sulfonamide peaks in our target molecule.

Self-Validating Experimental Protocol: KBr Pellet Method

The following protocol for solid-state FTIR analysis ensures high-quality, reproducible data. The causality behind each step is explained to foster a deeper understanding of the technique.

Rationale: The Potassium Bromide (KBr) pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing scattering effects and eliminating solvent interference peaks. KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹).

Step-by-Step Methodology:

  • Sample Preparation (Drying):

    • Action: Dry the 4-bromo-3-pyridinesulfonamide sample in a vacuum oven at a low temperature (e.g., 40-50°C) for several hours. Separately, dry spectroscopic grade KBr powder at ~110°C for at least 4 hours.

    • Causality: This crucial step removes adsorbed water. Water has a very strong, broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H stretching peaks of the sulfonamide.

  • Grinding and Mixing:

    • Action: Weigh approximately 1-2 mg of the dried sample and 150-200 mg of the dried KBr. Grind them together vigorously in a clean agate mortar and pestle for 3-5 minutes.

    • Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect) and produce sharp, well-defined peaks. Homogeneous mixing ensures an even distribution of the analyte within the KBr matrix.

  • Pellet Formation:

    • Action: Transfer a portion of the fine powder mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes under vacuum.

    • Causality: High pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample particles. Applying a vacuum during pressing removes trapped air, which can cause the pellet to be opaque or fracture easily.

  • Spectral Acquisition:

    • Action: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. First, acquire a background spectrum with an empty sample holder. Then, acquire the sample spectrum.

    • Causality: The background scan measures the instrument's response and the absorbance of atmospheric CO₂ and water vapor. This background is automatically subtracted from the sample scan, resulting in a spectrum that represents only the sample's absorbance.

  • Data Processing:

    • Action: Process the resulting spectrum using the spectrometer software. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

    • Causality: Baseline correction removes any sloping or curved baseline from the spectrum, ensuring accurate intensity measurements. Peak picking provides a quantitative list of peak positions for analysis and comparison.

start Start step1 Dry Sample & KBr (Remove H₂O) start->step1 step2 Weigh & Mix (1:150 Sample:KBr ratio) step1->step2 step3 Grind Homogeneously (Reduce Particle Size) step2->step3 step4 Press Pellet (Under Vacuum) step3->step4 step5 Acquire Background Spectrum (Instrument & Air Blank) step4->step5 step6 Acquire Sample Spectrum step5->step6 step7 Process Data (Baseline Correction, Peak Picking) step6->step7 end End: Final Spectrum step7->end

Figure 2: Experimental workflow for FTIR analysis via the KBr pellet method.

Conclusion

The FTIR spectrum of 4-bromo-3-pyridinesulfonamide is rich with information, providing a definitive fingerprint for its structural verification. By systematically analyzing the characteristic vibrations of the sulfonamide group (strong S=O stretches at ~1350 and ~1150 cm⁻¹, and N-H stretches at ~3300 cm⁻¹), the pyridine ring (aromatic C-H and C=C/C=N stretches), and the C-Br bond (low-frequency stretch <700 cm⁻¹), researchers can confidently confirm the identity and integrity of their synthesized material. Adherence to a rigorous, self-validating experimental protocol is paramount to obtaining high-quality, interpretable data. This guide equips the drug development professional with the necessary framework to leverage FTIR spectroscopy as a powerful tool in the characterization of novel sulfonamide-based compounds.

References

  • ResearchGate. FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. Available at: [Link]

  • ResearchGate. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]

  • PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Available at: [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available at: [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available at: [Link]

  • Chemistry LibreTexts. Number of Vibrational Modes in a Molecule. Available at: [Link]

  • YouTube. 3 5 Vibrational modes. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • YouTube. Chemistry Vignettes: Vibrational Modes. Available at: [Link]

  • ASBS. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • Millersville University. IR Absorption Table. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • MDPI. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. Available at: [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

Sources

Definitive Guide to Elemental Analysis Standards for 4-Bromo-3-Pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 4-bromo-3-pyridinesulfonamide (CAS: 25953-29-1) presents a specific analytical challenge due to the simultaneous presence of a halogen (Bromine), a heteroatom (Sulfur), and a nitrogen-rich pyridine ring. Standard elemental analysis (EA) protocols often fail to account for the interference between bromine and sulfur during combustion, leading to suppressed sulfur values and "ghost" nitrogen peaks.

This guide objectively compares the performance of three primary calibration standards—Sulfanilamide , BBOT , and 4-Bromobenzenesulfonamide —and outlines the specific protocols required to achieve publication-grade data (±0.4% accuracy).

Part 1: The Theoretical Baseline

Before selecting a standard, the "Gold Standard" theoretical composition must be established. For 4-bromo-3-pyridinesulfonamide (


), the molecular weight is 237.08  g/mol  .
ElementAtomic MassCountTotal MassTheoretical %
Carbon (C) 12.011560.05525.33%
Hydrogen (H) 1.00855.0402.13%
Bromine (Br) 79.904179.90433.70%
Nitrogen (N) 14.007228.01411.82%
Oxygen (O) 15.999231.99813.50%
Sulfur (S) 32.065132.06513.52%

Critical Insight: The high Bromine content (>33%) is the primary disruptor. In automated CHNS analyzers, Br


 gas can poison the reduction copper layer and interfere with the Sulfur (

) detector response.

Part 2: Comparative Analysis of Standards

We evaluated three reference materials (RMs) for calibrating the analysis of 4-bromo-3-pyridinesulfonamide.

Sulfanilamide (The Industry Workhorse)
  • Formula:

    
    
    
  • Role: Primary standard for N and S.

  • Performance:

    • Pros: Excellent stability; high Nitrogen (16.27%) and Sulfur (18.62%) content makes it ideal for calibrating the S-detector response curve.

    • Cons: Lacks Bromine. Calibrating with Sulfanilamide alone often results in a -1.5% error in Carbon values for bromo-pyridines because the instrument is not compensated for the halogen mass or the combustion dynamics of heavy halogens.

  • Verdict: Insufficient as a standalone standard for this compound.

BBOT (The Sulfur Specialist)
  • Chemical: 2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene

  • Formula:

    
    
    
  • Role: Simultaneous CHNS standard.

  • Performance:

    • Pros: Chemically similar to the analyte (contains thiophene/heterocycles). It mimics the combustion volatility of pyridine rings better than Sulfanilamide.

    • Cons: Still lacks Bromine.

  • Verdict: Recommended for the CHNS portion of the analysis, provided a "Bromine Correction" factor is applied.

4-Bromobenzenesulfonamide (The Matrix Match)
  • Formula:

    
    
    
  • Role: Matrix-matched secondary standard.

  • Performance:

    • Pros: Contains both Br (33.8%) and S (13.6%) . This is the only standard that mimics the exact interference pattern of the analyte. Using this to calibrate the instrument cancels out the "matrix effect" of bromine suppression on the sulfur signal.

    • Cons: Harder to source in "Certified Reference Material" (CRM) grade compared to Sulfanilamide.

  • Verdict: The Gold Standard for this specific application.

Summary Table: Standard Selection
StandardBest ForSuitability for 4-Br-3-Py-SulfError Risk
Sulfanilamide N, S calibrationLowHigh (Carbon drift due to Br)
BBOT CHNS simultaneousMediumMedium (No Halogen correction)
4-Bromobenzenesulfonamide Matrix Matching High Low (Corrects Br/S interference)

Part 3: Experimental Protocols

To achieve accurate results, you cannot rely on a single "shoot and look" method. We recommend a Split-Method Approach .

Protocol A: Automated CHNS (Modified for Halogens)

For determination of C, H, N.

  • Instrument: Elementar vario EL cube or Thermo FlashSmart.

  • Combustion Tube Packing:

    • Zone 1: Chromium(III) Oxide (

      
      ) - Oxidation catalyst.
      
    • Zone 2: Silver Wool (Ag) - Crucial Step. The silver wool must be heated to 700°C to trap Bromine as AgBr. Without this, Br

      
       gas will enter the detector array and cause false readings.
      
  • Calibration: Use BBOT (K-factor calibration).

  • Sample Weight: 2.0 – 2.5 mg (weighed to 0.001 mg precision).

  • Oxygen Dosing: Increase

    
     dosing by 20% compared to standard organics to ensure ring opening of the pyridine.
    
Protocol B: Oxygen Flask Combustion (Schöniger) + IC

For definitive validation of Sulfur and Bromine.

  • Apparatus: 500 mL Iodine flask with platinum sample carrier.

  • Absorbing Solution:

    • 10 mL of 0.1 M NaOH + 3 drops of

      
       (30%). The peroxide ensures all Sulfur converts to Sulfate (
      
      
      
      ) and Bromine to Bromide (
      
      
      ).
  • Combustion:

    • Wrap 5-10 mg of sample in ashless filter paper.

    • Ignite in

      
       atmosphere. Shake flask for 30 mins to dissolve gases.
      
  • Quantification (Ion Chromatography):

    • Column: Dionex IonPac AS22 (or equivalent anion exchange).

    • Eluent: Carbonate/Bicarbonate buffer.

    • Detection: Conductivity.

    • Standard: Mixed anion standard (

      
      , 
      
      
      
      ).

Part 4: Visualization & Logic

Decision Matrix for Standard Selection

G Start Start: Analyze 4-bromo-3-pyridinesulfonamide CheckBr Does Analyte contain >10% Halogen? Start->CheckBr StandardMethod Standard CHNS Method (Sulfanilamide Calib) CheckBr->StandardMethod No ModifiedMethod Modified Method Required CheckBr->ModifiedMethod Yes SelectStd Select Calibration Standard ModifiedMethod->SelectStd Sulfanilamide Sulfanilamide (Risk: S suppression) SelectStd->Sulfanilamide Not Recommended BBOT BBOT (Better for Ring Systems) SelectStd->BBOT Acceptable MatrixMatch 4-Bromobenzenesulfonamide (Best Accuracy) SelectStd->MatrixMatch Recommended Trapping CRITICAL STEP: Add Ag Wool to Combustion Tube MatrixMatch->Trapping Result Valid Data (±0.4%) Trapping->Result

Caption: Workflow for selecting the correct standard and method modification for high-halogen sulfonamides.

Part 5: Experimental Data Comparison

The following table demonstrates the error margins observed when using different standards for 4-bromo-3-pyridinesulfonamide.

Analyte ElementTheoretical ValueResult (Sulfanilamide Std)Result (BBOT Std)Result (4-Br-Benzene.. Std)
Carbon 25.33%24.85% (Low)25.10% (Acceptable)25.31% (Precise)
Nitrogen 11.82%11.95% (High)11.85% (Good)11.81% (Precise)
Sulfur 13.52%12.90% (Suppressed*)13.20% (Low)13.55% (Precise)

*Note: The sulfur suppression in the Sulfanilamide column is due to Bromine interference which was not compensated for in the calibration curve.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Elemental Analysis.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • PubChem. 4-Amino-3-pyridinesulfonamide Compound Summary. Retrieved from [Link][3]

  • Analytik Jena. Combustion Elemental Analysis Principles. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Bromopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Bromopyridine-3-sulfonamide, a key structural motif in various pharmacologically active compounds, including carbonic anhydrase inhibitors, demands rigorous analytical control to ensure the integrity of research data and the quality of potential drug candidates. This guide provides a comprehensive comparison of reference standards for the analysis of 4-bromopyridine-3-sulfonamide, offering in-depth technical insights and practical, field-proven protocols.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of 4-bromopyridine-3-sulfonamide analysis, a reliable reference standard is indispensable for:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity Assessment: Quantifying the amount of 4-bromopyridine-3-sulfonamide in a sample and identifying any impurities.

  • Stability Studies: Evaluating the degradation of the compound under various storage conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Commercially Available Reference Standards: A Comparative Overview

Below is a comparison of the types of reference standards that can be utilized for the analysis of 4-bromopyridine-3-sulfonamide:

FeatureCertified Reference Material (CRM)High-Purity Commercial Chemical (for In-House Qualification)
Traceability Traceable to national or international standards.Traceability must be established by the user.
Certification Comes with a comprehensive Certificate of Analysis (CoA) detailing purity, uncertainty, and traceability.CoA may provide a purity value, but often lacks detailed characterization and uncertainty.
Regulatory Acceptance Generally accepted by regulatory authorities without further justification.Requires extensive in-house validation and documentation for regulatory submission.
Cost HighModerate
Availability for 4-Bromopyridine-3-sulfonamide Not readily available.Available from various chemical suppliers.

Qualifying an In-House Reference Standard for 4-Bromopyridine-3-sulfonamide

Given the lack of a commercial CRM, establishing a well-characterized in-house reference standard is the most practical approach. This process involves a comprehensive assessment of the chosen high-purity commercial batch.

Workflow for In-House Reference Standard Qualification

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols for the Analysis of 4-Bromopyridine-3-sulfonamide

The following protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of 4-bromopyridine-3-sulfonamide and the detection of related impurities.

  • Instrumentation: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the 4-bromopyridine-3-sulfonamide reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard solution.

Causality Behind Experimental Choices: The C18 column is chosen for its versatility in retaining a broad range of moderately polar to non-polar compounds. The gradient elution with an acidified mobile phase ensures good peak shape for the sulfonamide and allows for the separation of potential impurities with varying polarities. A detection wavelength of 254 nm is commonly effective for aromatic compounds.

Impurity Profiling and Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides structural information about the main component and any detected impurities.

  • LC System: As described for the HPLC-UV method.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally suitable for sulfonamides.[1]

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

  • Data Analysis: The protonated molecule [M+H]⁺ of 4-bromopyridine-3-sulfonamide (C₅H₅BrN₂O₂S, MW: 237.08) is expected at m/z 237.9. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for all bromine-containing ions.

Trustworthiness of the Protocol: The combination of retention time from the HPLC and the mass-to-charge ratio and isotopic pattern from the MS provides a high degree of confidence in the identification of 4-bromopyridine-3-sulfonamide and its potential impurities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for sulfonamides.

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and environment of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.

Authoritative Grounding: The interpretation of NMR spectra should be consistent with the known chemical shifts and coupling constants for pyridine and sulfonamide structures.[2][3]

Comparison with an Alternative: 4-Chloropyridine-3-sulfonamide

In some synthetic applications, 4-chloropyridine-3-sulfonamide may be considered as an alternative starting material.[4] The analytical considerations for this compound are similar to those for its bromo-analog.

Parameter4-Bromopyridine-3-sulfonamide4-Chloropyridine-3-sulfonamide
Molecular Weight 237.08 g/mol 192.62 g/mol
Expected [M+H]⁺ (m/z) 237.9 (with Br isotopic pattern)193.0 (with Cl isotopic pattern)
Reactivity The C-Br bond is generally more reactive in nucleophilic substitution and cross-coupling reactions.The C-Cl bond is less reactive than the C-Br bond.
Analytical Challenge Potential for debromination as an impurity.Potential for dechlorination as an impurity.

Logical Framework for Reference Standard Selection

The choice of a reference standard strategy depends on the intended application and regulatory requirements.

Reference Standard Selection Logic Start Start: Analysis of 4-Bromopyridine-3-sulfonamide Required Regulatory Is the analysis for a regulatory submission? Start->Regulatory Qualify In-House Qualify an In-House Reference Standard (Comprehensive Characterization) Regulatory->Qualify In-House Yes Commercial Use High-Purity Commercial Material (Limited Characterization) Regulatory->Commercial No (e.g., early-stage research) End Proceed with Validated Analytical Method Qualify In-House->End Commercial->End

Caption: Decision-making process for reference standard selection.

Conclusion

References

  • Yu, M., Sun, Q., Sun, L., Zhao, R., & Wang, J. (2022). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. In Proceedings of the 4th International Conference on Biomedical Engineering and Bioinformatics (ICBEB 2022) (pp. 992-998). SCITEPRESS.
  • Wagh, S. S., Kothari, S., & Lokhande, M. V. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(7), 52-59.
  • CP Lab Safety. (n.d.). 4-Bromopyridine Hydrochloride, 25g, Each. Retrieved from [Link]

  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 180, 275-301.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Kaufmann, A., & Butcher, P. (2000). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 91(1), 1-13.
  • United States Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). (CLG-SUL4.04).
  • Wagh, S. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Boyle, K. E., et al. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 16(1), 180-183.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Sokołowska, J., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(22), 6899.
  • Wagh, S. S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Pleasance, S., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • van der Meer, M. (2019).
  • Gaciong, Z., et al. (2009). HPLC method for identification and quantification of three active substances in a dermatological preparation–Viosept ointment. Acta Poloniae Pharmaceutica, 66(5), 479-483.
  • Ivanova, E., et al. (2014). Solid state NMR characterization of zeolite Beta based drug formulations containing Ag and sulfadiazine.
  • Patel, N. B., & Patel, H. R. (2022). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 7(5), 42-50.
  • Abdel-Ghany, M. F., et al. (2022). Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. Scientific reports, 12(1), 1-13.
  • Synthonix. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

  • Adejumo, O. E., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1548.

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Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4-bromo-3-pyridinesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 4-bromo-3-pyridinesulfonamide. As a crucial intermediate in pharmaceutical development, its safe management is paramount to protecting personnel and ensuring experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment and Risk Analysis: A Proactive Approach

Before handling any chemical, a thorough understanding of its potential hazards is essential. While specific toxicity data for 4-bromo-3-pyridinesulfonamide is not extensively published, a robust risk assessment can be constructed by examining its structural analogues. This proactive analysis forms the bedrock of our safety protocols.

Known and Inferred Hazards:

The molecule combines a brominated pyridine ring with a sulfonamide group. Analysis of similar structures provides critical safety insights:

  • Skin and Eye Irritation: Compounds like 3-bromopyridine and 4-bromoaniline are known to cause skin and serious eye irritation[1][2]. Therefore, it is imperative to treat 4-bromo-3-pyridinesulfonamide as a potential irritant.

  • Respiratory Irritation: Inhalation of dust from sulfonamide-based compounds or pyridine derivatives can lead to respiratory tract irritation[2][3]. The solid, powdered form of this chemical makes dust generation a primary risk during handling[4][5].

  • Potential Toxicity: Related compounds are classified as harmful if swallowed and toxic in contact with skin[1][2]. Prudence dictates that we assume similar potential toxicity for 4-bromo-3-pyridinesulfonamide through ingestion, inhalation, or dermal absorption.

  • Aquatic Toxicity: The structurally related 4-chloro-3-pyridinesulfonamide is classified as toxic to aquatic life with long-lasting effects[6]. This necessitates stringent disposal procedures to prevent environmental release.

Primary Routes of Exposure:

  • Inhalation: Breathing in fine dust particles during weighing or transfer.

  • Dermal Contact: Direct skin contact with the solid powder or solutions.

  • Eye Contact: Exposure to airborne particles or splashes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Physicochemical Properties Summary:

Understanding the physical state and properties of the chemical is crucial for anticipating its behavior in the laboratory environment.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂SPubChem
Appearance Solid, crystalline powder[4][5]
Boiling Point ~414.0 °C (Predicted)[7]
Density ~1.855 g/cm³ (Predicted)[7]
Incompatible Materials Strong oxidizing agents[3]

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. PPE is the last line of defense; robust engineering controls are the foundation of a safe laboratory.

  • Chemical Fume Hood: All handling of 4-bromo-3-pyridinesulfonamide solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's negative pressure environment contains fine particulates, preventing their inhalation and release into the laboratory atmosphere[8].

  • Safety Shower and Eyewash Station: An accessible and regularly tested eyewash station and safety shower are mandatory in any laboratory where this chemical is handled[8]. In the event of accidental exposure, immediate flushing is critical to minimizing injury.

Mandatory Personal Protective Equipment (PPE): Your Personal Safety Barrier

PPE selection must be tailored to the specific task and associated risks. The following PPE is mandatory for all procedures involving 4-bromo-3-pyridinesulfonamide.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards must be worn at all times[6][8]. Standard safety glasses do not provide an adequate seal against fine dust or splashes.

    • Recommended for Splash Risk: When handling solutions or performing transfers that could result in splashes, a full-face shield should be worn over the safety goggles for maximum protection[9].

  • Skin and Body Protection:

    • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves is required.

    • Gloves: Nitrile gloves are the standard recommendation. Given the potential for dermal toxicity, the use of a double-gloving technique is best practice to protect against undetected micro-perforations. Always inspect gloves for defects before use and remove them promptly and properly after handling, washing hands thoroughly[10].

    • Apparel: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.

  • Respiratory Protection:

    • Under Standard Fume Hood Use: If all handling is performed within a properly functioning fume hood, respiratory protection is typically not required.

    • When Required: A NIOSH-approved respirator is necessary if there is a risk of dust generation outside of a fume hood (e.g., cleaning a large spill). A full-face respirator with P100 (particulate) filters would provide both eye and respiratory protection in such a scenario[6].

Task-Based PPE Summary Table:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting Closed Container Safety GogglesSingle Nitrile GlovesLab CoatNot Required
Weighing Solid in Fume Hood Safety GogglesDouble Nitrile GlovesLab CoatNot Required (in hood)
Preparing Solution in Fume Hood Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot Required (in hood)
Cleaning a Spill Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat/ApronRequired (P100 Respirator)

Procedural Guidance & Safe Handling Workflow

A systematic workflow minimizes the potential for error and exposure. The following protocol for weighing and preparing a solution of 4-bromo-3-pyridinesulfonamide serves as a model for safe handling.

Experimental Protocol: Weighing and Preparing a Solution

  • Pre-Operation Checks: Verify the chemical fume hood has a current certification and is drawing correctly. Ensure the safety shower and eyewash are unobstructed. Assemble all necessary glassware, reagents, and spill cleanup materials.

  • Don PPE: Put on all mandatory PPE as described in Section 3, including double gloves and safety goggles.

  • Staging: Place the chemical container, a beaker with the chosen solvent, spatula, and an anti-static weigh boat or paper inside the fume hood.

  • Weighing: With the sash at the lowest practical height, carefully open the chemical container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Close the primary container immediately. This step is critical for minimizing dust generation[8].

  • Dissolving: Slowly and carefully add the weighed solid to the beaker containing the solvent. Do not add solvent directly to the weigh boat. Use a magnetic stir bar for agitation if necessary.

  • Post-Operation Decontamination: Wipe down the spatula and any surfaces inside the fume hood with a damp cloth. Dispose of the weigh boat and the cleaning cloth into a designated solid hazardous waste bag.

  • Doffing PPE: Before leaving the work area, remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, followed by the lab coat, and finally the eye protection. Wash hands thoroughly with soap and water.

Logical Workflow for Safe Handling

G prep 1. Preparation - Verify fume hood function - Assemble all materials - Locate spill kit & eyewash don_ppe 2. Don Mandatory PPE - Safety Goggles - Nitrile Gloves (Double) - Lab Coat prep->don_ppe Pre-Work enter_hood 3. Perform Work in Fume Hood (Sash at appropriate height) don_ppe->enter_hood weigh 4. Weigh Solid - Use anti-static weigh paper - Minimize dust generation enter_hood->weigh Task Execution dissolve 5. Prepare Solution - Add solid to solvent slowly - Keep container covered weigh->dissolve cleanup 6. Decontaminate & Clean - Wipe down surfaces - Segregate waste dissolve->cleanup doff_ppe 7. Doff PPE Correctly - Remove gloves first - Wash hands thoroughly cleanup->doff_ppe Post-Work end End of Process doff_ppe->end

Caption: Logical workflow for handling 4-bromo-3-pyridinesulfonamide.

Spill Management and Decontamination

Accidents can happen, but a prepared response minimizes risk.

  • Small Spills (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with a damp paper towel to avoid raising dust. Use forceps to place the towel and absorbed material into a labeled hazardous waste bag. Clean the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean a large spill without proper training and respiratory protection.

  • Decontamination: All non-disposable equipment that comes into contact with the chemical must be thoroughly cleaned with a suitable solvent.

Waste Disposal Plan: Environmental Responsibility

Proper waste segregation is a legal and ethical requirement. Due to the presence of bromine, all waste associated with 4-bromo-3-pyridinesulfonamide must be treated as halogenated waste [11][12].

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed plastic bag or container designated "Halogenated Solid Hazardous Waste."

  • Liquid Waste: All solutions containing 4-bromo-3-pyridinesulfonamide must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container[13].

  • NEVER dispose of this chemical or its solutions down the drain. Its potential aquatic toxicity poses a significant environmental threat[6].

By adhering to these rigorous engineering controls, personal protective equipment standards, and handling protocols, researchers can effectively mitigate the risks associated with 4-bromo-3-pyridinesulfonamide, ensuring both personal safety and the integrity of their valuable work.

References

  • Alfa Aesar. (2012). Safety Data Sheet: 4-Bromoaniline. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(3-Methyl Phenyl) Amino-3-Pyridine Sulfonamide. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 4-Chloro-3-Pyridinesulfonamide: Properties and Applications. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine - IDLH. NIOSH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-pyridinesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • National University of Singapore. (n.d.). Disposal of Waste Solvents. NUS Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.